h-Ala-ala-pro-leu-pna hcl
Description
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Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: H-Ala-Ala-Pro-Leu-pNA HCl Mechanism of Action and Protease Assay Protocols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary
In the landscape of protease characterization, the selection of a chromogenic substrate dictates the fidelity of the kinetic data. H-Ala-Ala-Pro-Leu-pNA HCl (CAS: 201732-32-3) is a specialized synthetic tetrapeptide conjugated to a p-nitroaniline (pNA) reporter[1]. Unlike its widely utilized N-terminally blocked counterpart (Suc-Ala-Ala-Pro-Leu-pNA), which is the gold standard for human leukocyte elastase, this variant features a free N-terminal amine (H-) .
This structural nuance fundamentally shifts its specificity profile. As a Senior Application Scientist, I frequently see researchers overlook the impact of the N-terminal state. The unprotected amine makes H-Ala-Ala-Pro-Leu-pNA an optimal, high-affinity substrate for specific plant alkaline serine proteases (such as cucumisin from Cucumis melo), guinea pig chymase, and cereal endoproteases utilized in the malting and food industries[1][2][3].
Biochemical Profile & Target Specificity
The substrate's sequence—Alanine-Alanine-Proline-Leucine—occupies the S4 to S1 binding subsites of the target enzyme. The P1 Leucine dictates the primary cleavage site, while the P2 Proline induces a critical beta-turn in the peptide backbone, aligning the scissile bond perfectly within the catalytic triad of serine proteases[3].
Quantitative Kinetic Data
The table below summarizes the kinetic parameters and applications of the AAPL-pNA sequence across different target enzymes.
| Target Enzyme | Substrate Variant | Km | kcat | Application Context |
| Musk Melon Protease | H-Ala-Ala-Pro-Leu-pNA | 2.96 nM | 23.9 s⁻¹ | Food industry enzyme characterization[1] |
| Cucumisin (C. melo) | Glt-Ala-Ala-Pro-Leu-pNA | Broad | Broad | Plant serine protease profiling ()[3] |
| Cereal Endoproteases | H-Ala-Ala-Pro-Leu-pNA | N/A | N/A | Barley/wheat germination assays[2] |
| Guinea Pig Chymase | H-Ala-Ala-Pro-Leu-pNA | N/A | N/A | Inflammatory pathway modeling[1] |
Note: The exceptionally low Km (2.96 nM) for musk melon protease indicates a near-diffusion-limited affinity, making this substrate highly sensitive for detecting trace amounts of the enzyme in industrial food processing[1].
Mechanism of Action (Signal Generation)
The mechanism of action relies on the enzymatic hydrolysis of the amide bond between the P1 Leucine residue and the pNA leaving group. In its intact state, the peptide is colorless. Upon nucleophilic attack by the protease's active site serine, the bond is cleaved, releasing free p-nitroaniline. This release alters the electron delocalization of the pNA molecule, generating a strong yellow color that can be quantified spectrophotometrically.
Figure 1: Proteolytic cleavage mechanism of H-Ala-Ala-Pro-Leu-pNA releasing the pNA chromophore.
Experimental Protocol: Self-Validating Assay System
To ensure data integrity, an assay must be self-validating . This means the protocol inherently controls for spontaneous substrate degradation, non-specific cleavage, and background optical interference.
Reagents Required
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM CaCl₂ (Alkaline pH is critical for cucumisin-like activity).
-
Substrate Stock: 10 mM H-Ala-Ala-Pro-Leu-pNA HCl in DMSO.
-
Inhibitor Control: 1 mM PMSF (Serine protease inhibitor) or 10 µM Bestatin (Aminopeptidase inhibitor).
Step-by-Step Methodology (96-Well Microplate Format)
-
System Setup (The Controls):
-
Blank (Substrate Stability): 190 µL Buffer + 10 µL Substrate.
-
Inhibitor Control (Specificity): 170 µL Buffer + 10 µL Enzyme + 10 µL PMSF.
-
Test Reaction: 180 µL Buffer + 10 µL Enzyme.
-
-
Pre-Incubation: Incubate the plate at 37°C for 10 minutes. Causality: This ensures the enzyme reaches thermodynamic equilibrium and allows the inhibitor to fully bind the active site before substrate introduction.
-
Reaction Initiation: Add 10 µL of the 10 mM Substrate Stock to all wells (Final concentration: 0.5 mM).
-
Kinetic Measurement: Immediately read absorbance at 405 nm in continuous kinetic mode (e.g., every 30 seconds for 15 minutes) at 37°C[2].
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve ( ΔA405/min ).
Figure 2: Standardized self-validating workflow for continuous spectrophotometric protease assays.
Causality in Experimental Choices (E-E-A-T Insights)
As an application scientist, I design protocols based on biochemical causality. Here is the reasoning behind the specific parameters of this assay:
-
Why use the HCl Salt Form? Unprotected peptides are notoriously hydrophobic. The hydrochloride (HCl) salt form significantly enhances aqueous solubility. This reduces the required volume of DMSO for the stock solution. High DMSO concentrations (>5%) can denature sensitive plant proteases; the HCl salt keeps organic solvent levels safely below 1%.
-
Why measure at 405 nm instead of 380 nm? While free pNA has an absorption maximum at ~380 nm, measuring at 405 nm is a deliberate choice. Aromatic amino acids in the crude enzyme extract absorb heavily in the UV range (280-340 nm). Shifting the measurement to 405 nm completely isolates the signal of the released pNA from the background protein absorbance, ensuring a high signal-to-noise ratio.
-
The Aminopeptidase Vulnerability (Why Bestatin is needed for crude extracts): Because H-Ala-Ala-Pro-Leu-pNA has a free N-terminus , it is vulnerable to exopeptidases (aminopeptidases) present in crude plant or tissue lysates. If an aminopeptidase sequentially cleaves the Ala-Ala-Pro residues, the resulting Leu-pNA might be cleaved by a non-specific dipeptidase, yielding a false-positive pNA signal. By adding an aminopeptidase inhibitor like Bestatin to the pre-incubation step, you isolate the endoprotease (cucumisin/chymase) activity, ensuring the assay remains a self-validating system.
References
-
Uchikoba, T., Yonezawa, H., & Kaneda, M. (1995). Cleavage specificity of cucumisin, a plant serine protease. Journal of Biochemistry, 117(5), 1126-1130. URL:[Link]
-
Niemi, M., et al. (2016). Investigation of the Germination of Barley and Wheat Grains with a Design of Experiments for the Production of Hydrolases. PubMed Central. URL:[Link]
Sources
- 1. Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 2. Investigation of the Germination of Barley and Wheat Grains with a Design of Experiments for the Production of Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage specificity of cucumisin, a plant serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Profiling and Mechanistic Analysis of H-Ala-Ala-Pro-Leu-pNA in Serine Protease Assays
Executive Summary
The synthetic chromogenic peptide H-Ala-Ala-Pro-Leu-pNA —and its widely utilized N-terminally protected derivative, N-succinyl-Ala-Ala-Pro-Leu-pNA (Suc-AAPL-pNA) —serves as a gold-standard substrate for the kinetic characterization of elastase-like serine proteases. By mimicking the internal hydrophobic cleavage sites of native proteins, this substrate enables the precise determination of Michaelis-Menten constants ( Km , kcat , and kcat/Km ). This whitepaper provides an in-depth mechanistic analysis of AAPL-pNA cleavage, comparative kinetic data across various proteases, and a self-validating experimental framework for robust enzymatic profiling.
Molecular Rationale & Substrate Specificity
The design of Suc-AAPL-pNA is governed by the subsite specificity of the serine protease active cleft, traditionally mapped from S4 to S1'.
-
The S1-P1 Interaction (Leucine): Elastase-like enzymes and specific subtilisin-like proteases possess an S1 binding pocket tailored for small-to-medium hydrophobic side chains. While human neutrophil elastase (HNE) often targets Valine or Alanine, the Leucine at the P1 position of AAPL-pNA provides an optimal hydrophobic bulk that is highly favored by enzymes like Proteinase K and specific elastase isoforms[1][2].
-
The P2 Proline: Proline at the P2 position is critical. It acts as a structural constraint, inducing a β -turn-like conformation that properly aligns the P1 carbonyl carbon for nucleophilic attack by the active-site Serine[3].
-
N-Terminal Protection (Succinylation): The addition of a succinyl group to the N-terminus serves a dual purpose: it prevents degradation by non-specific aminopeptidases in complex biological samples and neutralizes the N-terminal charge, better simulating an internal protein sequence[1].
Cleavage Mechanism and Signal Generation
The fundamental principle of the assay relies on the distinct spectroscopic properties of the leaving group, p-nitroaniline (pNA). When covalently bound via an amide linkage to the Leucine residue, the substrate is practically colorless, with an absorbance maximum around 315 nm. Upon enzymatic hydrolysis, free pNA is liberated, shifting the absorbance maximum to 405–410 nm, yielding a distinct yellow color. This shift allows for the continuous, real-time spectrophotometric monitoring of the reaction velocity ( v0 )[1][4].
Fig 1. Two-step enzymatic cleavage of Suc-AAPL-pNA by serine proteases.
Comparative Kinetic Parameters
The kinetic constants derived from Suc-AAPL-pNA hydrolysis provide a quantitative measure of enzyme affinity ( Km ) and catalytic turnover ( kcat ). Because the P1-Leucine targets a specific subset of the S1 family of proteases, the catalytic efficiency ( kcat/Km ) varies significantly across different species and enzyme classes.
Table 1: Michaelis-Menten Constants for Suc-AAPL-pNA Hydrolysis
| Enzyme | Source Organism | Km (mM) | kcat (s −1 ) | kcat/Km (M −1 s −1 ) | Ref |
| Proteinase K | Tritirachium album | 1.29±0.02 | N/A | N/A | [2] |
| Keratinolytic Proteinase | Microsporum canis | 0.92±0.03 | 24 | 2.6×104 | [5] |
| Elastase-2 | Rattus norvegicus | N/A | N/A | 1.76×105 | [6] |
Note: Assays typically conducted at 20–25°C in Tris-HCl buffer (pH 8.0–8.6). Variations in buffer composition (e.g., addition of Ca2+ for Proteinase K stability) directly influence these parameters.
Self-Validating Experimental Methodology
To ensure scientific integrity and reproducibility, the kinetic profiling of Suc-AAPL-pNA must be executed as a self-validating system. Endpoint assays are highly susceptible to artifacts such as substrate depletion and product inhibition. Therefore, a continuous spectrophotometric assay is mandatory.
Causality Behind Experimental Choices
-
Solvent Selection (DMSO): Suc-AAPL-pNA is highly hydrophobic. It must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Aqueous reconstitution will result in micro-precipitates, artificially lowering the effective [S] and skewing the Km calculation[1].
-
Buffer Composition: A standard assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl) is utilized. The high ionic strength (NaCl) prevents non-specific protein adsorption to the microplate walls, ensuring the total enzyme concentration ( [E]t ) remains constant[1].
-
Initial Velocity ( v0 ) Constraint: Measurements must be restricted to the linear phase of the reaction where less than 10% of the substrate has been consumed. This validates the steady-state assumption underlying Michaelis-Menten kinetics.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock of Suc-AAPL-pNA in anhydrous DMSO.
-
Prepare Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl. (Add 1-10 mM CaCl2 if assaying calcium-dependent enzymes like Proteinase K)[2].
-
-
Substrate Dilution Series:
-
Dilute the stock in Assay Buffer to yield final well concentrations ranging from 0.05 mM to 2.0 mM . Ensure the final DMSO concentration remains constant (typically ≤5% ) across all wells to prevent solvent-induced enzyme denaturation.
-
-
Assay Execution:
-
Pipette substrate dilutions into a 96-well microplate.
-
Include a Blank Control (Substrate + Buffer, no enzyme) to account for the spontaneous hydrolysis of the pNA ester bond at pH 8.0.
-
Equilibrate the plate to the target temperature (e.g., 25°C)[2].
-
Initiate the reaction by rapidly adding a fixed concentration of the protease working solution.
-
-
Data Acquisition:
-
Immediately monitor the absorbance at 405–410 nm continuously for 5–10 minutes using a microplate reader.
-
Fig 2. Self-validating workflow for determining Michaelis-Menten constants.
Data Synthesis & Michaelis-Menten Derivation
Once the continuous absorbance data is collected, the raw optical density (OD) values must be converted to reaction velocity ( v0 ).
-
Calculate ΔA410/min : Extract the slope of the linear portion of the progress curve for each substrate concentration. Subtract the slope of the blank control.
-
Convert to Concentration: Use the Beer-Lambert law ( A=ϵ⋅c⋅l ). The molar extinction coefficient ( ϵ ) for free p-nitroaniline at 410 nm is approximately 8,480 M−1cm−1 to 8,800 M−1cm−1 depending on exact buffer conditions.
-
Non-Linear Regression: Plot v0 (y-axis) against the initial substrate concentration [S] (x-axis). Fit the data directly to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):
v0=Km+[S]Vmax[S]Avoid using linear transformations like the Lineweaver-Burk plot for primary parameter extraction, as they disproportionately distort experimental errors at low substrate concentrations[4].
-
Derive kcat : Once Vmax is determined, calculate the turnover number using the known total enzyme concentration [E]t :
kcat=[E]tVmax
By adhering to this rigorous kinetic framework, researchers can accurately profile protease activity, screen for competitive inhibitors, and evaluate the thermodynamic stability of engineered enzymes[3][7].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Gene Cloning and Molecular Characterization of an Extracellular Poly(l-Lactic Acid) Depolymerase from Amycolatopsis sp. Strain K104-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chromogenic Protease Substrate: H-Ala-Ala-Pro-Leu-pNA HCl
This guide provides a comprehensive technical overview of L-Alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide hydrochloride (H-Ala-Ala-Pro-Leu-pNA HCl), a chromogenic peptide substrate used in biochemical and clinical research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, mechanism of action, and practical applications in enzyme kinetics and inhibitor screening.
Introduction: The Role of Chromogenic Substrates in Protease Research
Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are critical targets in drug discovery. The study of their activity and inhibition requires precise and reliable tools. Chromogenic substrates, such as H-Ala-Ala-Pro-Leu-pNA HCl, are indispensable in this field. These synthetic peptides are designed to mimic the natural cleavage sites of specific proteases. They consist of a short amino acid sequence, a chromophore (a chemical group that produces a colored signal), and in this case, a hydrochloride salt to improve solubility.
The core utility of H-Ala-Ala-Pro-Leu-pNA HCl lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage. This allows for the direct, real-time measurement of protease activity, making it a valuable reagent for kinetic analysis, enzyme characterization, and high-throughput screening of potential inhibitors[1].
Chemical Structure and Properties
The precise chemical identity of a substrate is paramount for reproducible experimental results. H-Ala-Ala-Pro-Leu-pNA HCl is a tetrapeptide with a free N-terminus (indicated by "H-"), linked to a p-nitroanilide (pNA) group at the C-terminal leucine residue.
-
Peptide Sequence: Ala-Ala-Pro-Leu. This sequence is recognized by certain proteases that have a preference for cleaving peptide bonds C-terminal to hydrophobic residues like Leucine.
-
Chromophore: p-nitroanilide (pNA). When attached to the peptide, the substrate is colorless. Enzymatic cleavage of the amide bond between Leucine and the pNA moiety releases free p-nitroaniline. In aqueous solution at neutral or alkaline pH, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance around 405-410 nm[2].
-
Salt Form: Hydrochloride (HCl). The HCl salt enhances the compound's solubility and stability in aqueous buffers commonly used for enzymatic assays.
Physicochemical Data
While a dedicated PubChem entry for H-Ala-Ala-Pro-Leu-pNA HCl is not available, its properties can be derived from its constituent parts. For context, similar but N-terminally blocked versions are well-documented. For example, N-Succinyl-Ala-Ala-Pro-Leu-pNA has a molecular formula of C27H38N6O9 and a molecular weight of 590.6 g/mol [3]. The absence of the N-terminal succinyl group and the presence of the HCl salt in the requested compound result in a different chemical profile. Based on the structure, the calculated properties are presented below.
| Property | Value | Source |
| Chemical Name | L-Alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide hydrochloride | N/A |
| Molecular Formula | C23H35ClN6O6 | Calculated |
| Molecular Weight | 511.02 g/mol | Calculated |
| Peptide Sequence | Ala-Ala-Pro-Leu | N/A |
| Chromophore | p-Nitroaniline (pNA) | [2] |
| Max Absorbance (λmax) | 405 - 410 nm (for released pNA) | [2] |
| Appearance | Typically a white to light-yellow powder | N/A |
Mechanism of Action and Assay Principle
The use of H-Ala-Ala-Pro-Leu-pNA HCl as a substrate is based on a straightforward enzymatic reaction that produces a measurable color change.
Expertise & Experience Insight: The choice of a pNA-based substrate is a classic and robust method for monitoring certain protease activities. Its primary advantage is operational simplicity; the assay can be monitored continuously in a standard plate reader without the need for complex secondary reagents. The rate of color change is directly proportional to the enzyme's activity, providing a clear window into its catalytic efficiency.
The enzymatic reaction proceeds as follows:
-
Binding: The protease recognizes and binds to the Ala-Ala-Pro-Leu peptide sequence.
-
Hydrolysis: The enzyme catalyzes the hydrolysis of the amide bond between the carboxyl group of the Leucine (P1 position) and the amino group of the p-nitroaniline moiety.
-
Signal Generation: This cleavage releases the yellow chromophore, p-nitroaniline.
-
Detection: The increase in absorbance at 405-410 nm is monitored over time using a spectrophotometer or microplate reader.
Visualizing the Enzymatic Cleavage
The workflow from substrate to signal can be visualized as a clear, linear process.
Caption: Enzymatic hydrolysis of H-Ala-Ala-Pro-Leu-pNA releases a quantifiable yellow signal.
Applications and Target Enzymes
The specificity of a peptide substrate is determined by its amino acid sequence. The Ala-Ala-Pro-Leu sequence is a known substrate for several proteases, particularly those belonging to the chymotrypsin-like family of serine proteases.
-
Chymases: H-Ala-Ala-Pro-Leu-pNA can be cleaved by guinea pig chymase[4]. Chymases are chymotrypsin-like serine proteases stored in the granules of mast cells and are involved in inflammatory responses.
-
Plant Proteases: The substrate has been shown to be effective for assaying certain plant-derived proteases, such as melon proteinase[4].
-
Elastases: While N-terminally blocked variants like Glt-Ala-Ala-Pro-Leu-pNA are established substrates for pancreatic elastase, the unblocked "H-" form may also show activity, though potentially with different kinetic parameters[5].
Trustworthiness Note: It is crucial for researchers to empirically validate the suitability of this substrate for their specific enzyme of interest. The N-terminal blocking group (or lack thereof) can significantly impact substrate binding and turnover rates. A preliminary kinetic analysis to determine Km and kcat values is always recommended before adopting a substrate for large-scale screening.
Experimental Protocol: A Self-Validating System
This protocol provides a robust framework for measuring protease activity using H-Ala-Ala-Pro-Leu-pNA HCl in a 96-well microplate format. The inclusion of appropriate controls ensures the system is self-validating.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl. Rationale: This buffer provides a stable pH environment and ionic strength suitable for many serine proteases.
-
Substrate Stock Solution (10 mM): Dissolve the required amount of H-Ala-Ala-Pro-Leu-pNA HCl in Dimethyl Sulfoxide (DMSO). Rationale: DMSO is used to solubilize the hydrophobic peptide substrate at a high concentration. The final concentration of DMSO in the assay should be kept low (typically ≤2%) to avoid affecting enzyme activity.
-
Enzyme Solution: Prepare a stock solution of the purified protease in Assay Buffer. The optimal concentration must be determined empirically to ensure a linear rate of reaction over the desired time course.
Assay Procedure
-
Prepare Substrate Dilutions: Create a series of working substrate concentrations by diluting the 10 mM stock solution into the Assay Buffer. For a standard kinetic analysis, concentrations ranging from 0.1 to 2 times the expected Michaelis constant (Km) are recommended.
-
Set up the Assay Plate: In a clear, flat-bottom 96-well plate, add the following to each well:
-
Test Wells: 180 µL of Assay Buffer + 10 µL of diluted substrate.
-
Substrate Blank Wells: 190 µL of Assay Buffer + 10 µL of diluted substrate (no enzyme). Rationale: This control measures the rate of non-enzymatic substrate hydrolysis.
-
Enzyme Blank Wells: 190 µL of Assay Buffer (no substrate). Rationale: This control accounts for any intrinsic absorbance of the enzyme solution.
-
-
Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution to the "Test Wells" and 10 µL of Assay Buffer to the "Enzyme Blank Wells".
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).
-
Convert Absorbance to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to M/min.
-
A: Absorbance
-
ε (epsilon): Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm)
-
c: Concentration (M)
-
l: Path length of the sample in the well (cm). This must be determined for the specific plate and volume used.
-
-
Determine Kinetic Parameters: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizing the Experimental Workflow
Caption: Standard workflow for protease kinetic analysis using a chromogenic substrate.
Conclusion
H-Ala-Ala-Pro-Leu-pNA HCl is a valuable tool for the specific and sensitive detection of certain protease activities. Its utility is rooted in the reliable production of a colorimetric signal directly proportional to enzymatic cleavage. By understanding its chemical properties and adhering to a robust, self-validating experimental protocol, researchers can effectively employ this substrate to elucidate enzyme kinetics, characterize novel proteases, and screen for potent inhibitors, thereby advancing both basic science and therapeutic development.
References
- (Reference details unavailable)
-
PubChem. Suc-ala-ala-pro-leu-pna | C27H38N6O9 | CID 71058124. National Center for Biotechnology Information. [Link]
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-
Custom Peptide Synthesis. H-Ala-Ala-Pro-Leu-pNA. [Link]
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-
Peptide Institute, Inc. Glt-Ala-Ala-Pro-Leu-pNA. [Link]
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-
Lottenberg, R., et al. "Chromogenic peptide substrate assays and their clinical applications." PubMed, 1993. [Link]
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In-Depth Technical Guide: Enzymatic Cleavage Dynamics of H-Ala-Ala-Pro-Leu-pNA HCl
Executive Summary
H-Ala-Ala-Pro-Leu-pNA HCl (CAS 201732-32-3) is a highly specific chromogenic peptide substrate engineered for the kinetic evaluation of serine proteases, metallo-proteinases, and specific aminopeptidases [1]. Unlike its N-terminally blocked counterparts (e.g., Suc-Ala-Ala-Pro-Leu-pNA), the free N-terminus of this hydrochloride salt expands its utility, allowing researchers to profile both endopeptidases that recognize the P4-P1 sequence and exopeptidases that sequentially process the unblocked N-terminus. This whitepaper provides an authoritative analysis of its structural biology, target protease profiles, and a self-validating methodology for kinetic assays.
Structural Biology & Cleavage Mechanism
The utility of H-Ala-Ala-Pro-Leu-pNA HCl lies in its precise alignment with the Schechter and Berger nomenclature for protease binding pockets. The peptide sequence maps to the P4-P3-P2-P1 positions, with the scissile amide bond located between the P1 Leucine residue and the p-nitroanilide (pNA) reporter moiety [2].
The Causality of the P1 Leucine Preference
The P1 Leucine is the primary determinant of substrate specificity. Proteases that efficiently cleave this substrate possess a highly hydrophobic S1 binding pocket designed to accommodate the bulky isobutyl side chain of Leucine[9]. If a polar or charged residue (such as Aspartate) were substituted at P1, the substrate would require an energetically expensive protonation event to bind to the hydrophobic S1 pocket, drastically shifting the enzyme's pH optimum and reducing the catalytic efficiency ( kcat/Km ) [9].
Upon successful binding and nucleophilic attack by the enzyme's catalytic triad, the scissile bond is hydrolyzed, releasing free p-nitroaniline. This leaving group undergoes a localized electron delocalization shift, transitioning from a colorless state to a distinct yellow chromophore with a peak absorbance at 405 nm.
Caption: Enzymatic cleavage pathway of H-Ala-Ala-Pro-Leu-pNA HCl releasing the pNA chromophore.
Target Protease Profiles
The Ala-Ala-Pro-Leu sequence is recognized by a diverse array of proteases across mammalian, bacterial, and plant kingdoms. Table 1 summarizes the quantitative and qualitative data for key enzymes known to hydrolyze this substrate.
Table 1: Proteases Exhibiting Cleavage Activity Against AAPL-pNA
| Enzyme / Source | Protease Class | Optimal pH | Known Specific Inhibitors | Biological Context / Notes |
| Elastase-2 (Rat/Porcine) | Serine Protease | 7.5 - 8.5 | Acetyl-AAPL-chloromethylketone (100 µM), Chymostatin (100 µM) | Angiotensin II-forming ability; completely abolished by specific chloromethylketones [4]. |
| Acyl Amidase-like Leucine Aminopeptidase (Human Seminal Plasma) | Aminopeptidase | 7.0 - 8.0 | Amastatin, Actinonin | Highly relevant in urogenital disease research, specifically azoospermia [3]. |
| EspI (SPATE Member) (E. coli) | Serine Protease | ~ 7.0 | PMSF, AEBSF | Exhibits an elastase-like profile. Hydrophobic P1 substitution prevents cleavage [5]. |
| Cucumisin (Melon Sarcocarp) | Plant Serine Protease | Broad | DFP (Diisopropyl fluorophosphate) | Broad specificity but highly favors AAPL and AAPF sequences [6]. |
| Asparagus Protease (Young Stems) | Cysteine Protease | 7.2 | DFP, TLCK | Requires large hydrophobic side chains at the P2 position for optimal catalysis [7]. |
| Kale Metallo-proteinase (Seedlings) | Metallo-proteinase | 9.0 | EDTA (rescued by Zn²⁺) | 22.4 kDa enzyme; activity is strictly dependent on divalent metal cations [8]. |
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, kinetic assays utilizing H-Ala-Ala-Pro-Leu-pNA HCl must be designed as self-validating systems . This means the protocol must inherently prove that the observed spectrophotometric signal is the direct result of target enzymatic activity, rather than substrate autohydrolysis or off-target cleavage.
Step-by-Step Protocol
Step 1: Substrate Stock Preparation (10 mM)
-
Action: Accurately weigh H-Ala-Ala-Pro-Leu-pNA HCl and dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Store in light-protected aliquots at -20°C [2].
-
Causality: The hydrophobic nature of the Ala-Ala-Pro-Leu sequence severely limits aqueous solubility. Utilizing anhydrous DMSO ensures complete dissolution while preventing premature, spontaneous hydrolysis of the delicate pNA amide bond that occurs in aqueous environments over time.
Step 2: Buffer Equilibration
-
Action: Prepare the assay buffer tailored to the target enzyme (e.g., 0.1 M Tris-HCl, pH 7.5–8.0 for mammalian elastases; 0.1 M Bis-Tris, pH 6.0 for specific plant proteases)[9]. Pre-warm the buffer to 37°C (or 35°C for Asparagus protease [7]).
-
Causality: Precise pH control is non-negotiable. For serine proteases, the pH must be maintained where the active site histidine (part of the catalytic triad) remains unprotonated, allowing it to act as a general base to abstract a proton from the catalytic serine.
Step 3: Reaction Initiation & Internal Controls (The Validation Matrix)
-
Action: Set up a 96-well microplate with three distinct conditions:
-
Experimental Well: Buffer + Enzyme + Substrate.
-
Negative Control (Blank): Buffer + Substrate (No Enzyme).
-
Inhibitor Control: Buffer + Enzyme + Specific Inhibitor (e.g., 100 µM Amastatin for aminopeptidases[3] or Chymostatin for elastase-2 [4]) + Substrate.
-
-
Causality: The Negative Control quantifies the baseline autohydrolysis of the substrate. The Inhibitor Control is the cornerstone of self-validation; a complete suppression of the 405 nm signal in this well proves that the cleavage in the Experimental Well is exclusively driven by the target enzyme's active site, ruling out trace contaminants.
Step 4: Kinetic Spectrophotometry
-
Action: Immediately upon adding the substrate, measure the absorbance at 405 nm continuously every 30 seconds for 10 to 15 minutes using a microplate reader.
-
Causality: Free p-nitroaniline has a high molar extinction coefficient at 405 nm. Continuous, real-time reading captures the initial linear velocity ( V0 ) of the reaction before substrate depletion or product inhibition skews the kinetic curve[2].
Caption: Self-validating experimental workflow for pNA-based kinetic protease assays.
Data Analysis & Kinetic Modeling
To translate raw absorbance data into actionable biochemical insights, the initial velocity ( V0 ) must be calculated from the linear portion of the absorbance-time curve.
Table 2: Quantitative Parameters for Kinetic Modeling
| Parameter | Definition | Calculation / Application |
| ΔA405/min | Rate of Absorbance Change | Derived from the linear slope of the kinetic read. Must be corrected by subtracting the Negative Control slope. |
| V0 (Initial Velocity) | Rate of Product Formation | V0=(ΔA405/min)/(ϵ×l) , where ϵ is the extinction coefficient of pNA ( ≈9.62 mM−1cm−1 ) and l is the path length. |
| Km & Vmax | Michaelis-Menten Constants | Calculated by plotting V0 against varying substrate concentrations [S] using non-linear regression or a Lineweaver-Burk plot [2]. |
By systematically applying this substrate across varying inhibitor concentrations, drug development professionals can accurately calculate IC50 values for novel protease inhibitors, leveraging the robust and predictable cleavage dynamics of the H-Ala-Ala-Pro-Leu-pNA HCl reporter system.
References
-
"H-ALA-ALA-PRO-LEU-PNA HCL — Chemical Substance Information", NextSDS. 1
-
"Application Notes and Protocols for Suc-ala-ala-pro-leu-pna in Enzyme Assays", BenchChem. 2
-
"Suc-Ala-Ala-Pro-Leu-pNA (N-Succinyl-AAPL-p-nitroanilide)", MedChemExpress. 3
-
"CAS 70968-04-6 (N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide)", BOC Sciences.
-
"Biochemical Characterization of the SPATE Members EspPα and EspI", MDPI. 5
-
"Cleavage Specificity of Cucumisin, a Plant Serine Protease", J-STAGE. 6
-
"A Cysteine Protease from Young Stems of Asparagus: Isolation, Properties, and Substrate Specificity", Taylor & Francis. 7
-
"Metallo-proteinase from the seedlings of kale (Brassica oleracea L. var. sabellica): Preparation, partial characterization and substrate specificity", PubMed/NIH. 8
-
"Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket", PubMed Central/NIH. 9
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cleavage Specificity of Cucumisin, a Plant Serine Protease [jstage.jst.go.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. Metallo-proteinase from the seedlings of kale (Brassica oleracea L. var. sabellica): : Preparation, partial characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role and Measurement of Human Neutrophil Elastase
An Application Guide and Protocol for the Chromogenic Human Neutrophil Elastase (HNE) Assay
Human Neutrophil Elastase (HNE), a 29.5 kDa serine protease, is a powerful enzyme stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its unregulated activity is implicated in the pathology of numerous inflammatory diseases. These include chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), where excessive HNE activity leads to the destructive breakdown of extracellular matrix components like elastin.[1] This pathological role makes HNE a significant target for therapeutic inhibitor development.
This guide provides a detailed methodology for measuring HNE activity using the chromogenic peptide substrate, H-Ala-Ala-Pro-Leu-pNA (Alanine-Alanine-Proline-Leucine p-nitroanilide). This assay is a robust, high-throughput method essential for basic research, enzyme characterization, and screening for novel HNE inhibitors.
Assay Principle: Chromogenic Detection of Enzymatic Activity
The H-Ala-Ala-Pro-Leu-pNA assay is a colorimetric method that relies on the specific cleavage of a synthetic peptide by HNE. The substrate consists of a short peptide sequence (Ala-Ala-Pro-Leu) that mimics a natural HNE recognition site, covalently linked to a chromophore, p-nitroaniline (pNA).
In its intact peptide form, the substrate is colorless. However, upon introduction of active HNE, the enzyme hydrolyzes the peptide bond between the Leucine (Leu) residue and the pNA moiety. This releases the p-nitroaniline molecule, which imparts a distinct yellow color to the solution. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of HNE in the sample. This increase in color can be continuously monitored by measuring the absorbance of light at 405-410 nm.[2][3]
Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA by HNE.
Materials and Reagents
| Reagent/Material | Specifications |
| Human Neutrophil Elastase (HNE) | Purified, activity-tested enzyme.[1] |
| H-Ala-Ala-Pro-Leu-pNA HCl | Chromogenic substrate |
| Assay Buffer | 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.[4] |
| Substrate Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| 96-well Microplates | Clear, flat-bottom, non-treated polystyrene |
| Microplate Spectrophotometer | Capable of kinetic reads at 405 nm or 410 nm, with temperature control |
| Standard Laboratory Equipment | Calibrated single and multichannel pipettes, reagent reservoirs, etc. |
Reagent Preparation: The Foundation of Reproducibility
Accurate reagent preparation is critical for reliable and reproducible results. Always use high-purity water (≥18 MΩ·cm) for all buffers.
-
Assay Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5)
-
Dissolve 15.76 g of Tris-HCl and 29.22 g of NaCl in 900 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 M NaOH.
-
Bring the final volume to 1 L with purified water.
-
Filter through a 0.22 µm filter and store at 4°C.
-
Scientist's Note: The high salt concentration (0.5 M NaCl) is often included to minimize non-specific interactions and mimic physiological ionic strength, which can influence enzyme activity.[5]
-
-
Substrate Stock Solution (20 mM)
-
The peptide-pNA substrate has poor aqueous solubility and must first be dissolved in an organic solvent.[4][6]
-
Accurately weigh the required amount of H-Ala-Ala-Pro-Leu-pNA HCl.
-
Dissolve in anhydrous DMSO to a final concentration of 20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
HNE Enzyme Working Solution
-
Prepare the HNE stock solution as per the manufacturer's instructions, typically in a buffer such as 10 mM acetate, pH 5.5.[1]
-
On the day of the assay, prepare a working solution of HNE by diluting the stock into cold Assay Buffer.
-
The optimal final concentration in the assay well typically ranges from 5-20 nM. This must be empirically determined by the user to achieve a linear reaction rate of approximately 0.02 to 0.08 ΔA/min.
-
Scientist's Note: Always keep the enzyme solution on ice to maintain its activity. Prepare the working solution immediately before use, as proteases can be prone to autolysis at neutral pH and warmer temperatures.
-
Experimental Protocol: A Step-by-Step Workflow
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. It is highly recommended to perform all determinations in triplicate.
Caption: General workflow for the HNE inhibition assay.
Assay Plate Setup
The following table outlines the pipetting scheme for setting up control and test wells.
| Well Type | Assay Buffer | Inhibitor / Vehicle | HNE Working Solution |
| 100% Activity Control | 160 µL | 10 µL (Vehicle) | 10 µL |
| Inhibitor Test Well | 160 µL | 10 µL (Inhibitor) | 10 µL |
| No Enzyme Control | 170 µL | 10 µL (Vehicle) | - |
-
Add Components: To the appropriate wells of a 96-well plate, add the Assay Buffer and the Inhibitor solution (or vehicle, e.g., Assay Buffer with 5% DMSO, to match the inhibitor solvent).
-
Add Enzyme: Add 10 µL of the HNE working solution to all wells except the "No Enzyme Control".
-
Pre-incubation: Mix the plate gently on an orbital shaker for 10 seconds. Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5-10 minutes. This step allows the enzyme and any potential inhibitors to interact and reach thermal equilibrium before the reaction starts.
-
Initiate Reaction: Prepare a working solution of the substrate by diluting the 20 mM stock to 2 mM in Assay Buffer. Add 20 µL of this 2 mM substrate solution to all wells to start the reaction. The final substrate concentration will be 200 µM.
-
Kinetic Measurement: Immediately place the plate into the spectrophotometer pre-set to the assay temperature. Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀):
-
Plot absorbance (A₄₀₅) versus time (minutes) for each well.
-
Identify the initial linear portion of the curve (typically the first 5-10 minutes).
-
Calculate the slope of this linear portion to determine the reaction rate (V₀) in units of ΔA/min.
-
-
Calculate Enzyme Activity (Optional):
-
The rate in molar terms can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε × l)
-
Where:
-
ε (molar extinction coefficient of pNA) = 8,800 M⁻¹cm⁻¹ at 410 nm.[7]
-
l (path length in cm). For a 200 µL volume in a standard 96-well plate, this must be measured or can be approximated (typically ~0.5-0.6 cm). It is more accurate to use a standard curve of pNA to determine this relationship for your specific plate reader.
-
-
-
Calculate Percentage Inhibition:
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] × 100
-
Where:
-
V₀_inhibitor is the rate of the inhibitor test well.
-
V₀_control is the average rate of the 100% activity control wells.
-
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| No or very low activity | Inactive enzyme; Incorrect buffer pH; Substrate degraded. | Verify enzyme activity with a positive control lot; Check buffer pH; Use fresh substrate aliquot. |
| High background signal | Substrate autohydrolysis; Contaminated reagents. | Run "No Enzyme" control; Use high-purity reagents and fresh buffers. |
| Non-linear reaction rate | Substrate depletion; Enzyme concentration too high. | Decrease the enzyme concentration; Ensure you are analyzing the initial linear phase. |
| Poor reproducibility | Pipetting errors; Temperature fluctuations. | Calibrate pipettes; Ensure plate is properly equilibrated to assay temperature. |
References
- Human Neutrophil Elastase (Elastase-2). (n.d.). MoBiTec. Retrieved March 25, 2026, from a specific product page detailing enzyme characteristics.
-
Elastase specific Substrates . (n.d.). PeptaNova. Retrieved March 25, 2026, from [Link].
-
Elastase and α-chymotrypsin inhibition studies . (2017). Diva-Portal.org. Retrieved March 25, 2026, from [Link].
- Szabó, G. C., Pozsgay, M., Gáspár, R., & Elödi, P. (1980). Specificity of pancreatic elastase with tripeptidyl-p-nitroanilide substrates. Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 15(4), 263-76.
-
Human Neutrophil Elastase ELISA Kit . (n.d.). Antibodies.com. Retrieved March 25, 2026, from [Link].
- Veigas, B., et al. (2019). Design of a Chromogenic Substrate for Elastase Based on Split GFP system-Proof of Concept for Colour Switch Sensors. Biotechnology Reports, 22, e00324.
-
Elastase Inhibition Assay with Peptide Substrates – An Example for the Limited Comparability of in vitro Results . (2015). ResearchGate. Retrieved March 25, 2026, from [Link].
- Bieth, J., & Wermuth, C. G. (1973). The action of elastase on p-nitroanilide substrates.
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate . (n.d.). SLS Ireland. Retrieved March 25, 2026, from [Link].
- Wang, Y., et al. (2024). Comparative inhibitory effects of phillyrin and phillygenin on elastase: mechanisms and therapeutic potential. Frontiers in Pharmacology.
- Wang, Y., et al. (2008). In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS. Analytical Chemistry, 80(6), 2050-2057.
-
Groutas, W. C. (1990). Mechanism-based inactivation of human neutrophil elastase . SOAR. Retrieved March 25, 2026, from [Link].
Sources
Spectrophotometric Measurement of H-Ala-Ala-Pro-Leu-pNA Cleavage at 405 nm: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectrophotometric measurement of enzymatic activity using the chromogenic substrate H-Ala-Ala-Pro-Leu-pNA. The cleavage of this peptide by specific proteases releases p-nitroaniline (pNA), a chromophore with a distinct absorbance maximum at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, offering a robust and continuous assay for kinetic analysis and inhibitor screening. This document delves into the core principles, provides detailed, self-validating protocols, and offers insights into the causality behind experimental choices, targeting researchers, scientists, and drug development professionals.
Introduction: The Principle of Chromogenic Protease Assays
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A cornerstone of protease research is the ability to accurately quantify their activity. Chromogenic substrates, such as H-Ala-Ala-Pro-Leu-pNA, have become indispensable tools in this endeavor.
The assay's principle is elegantly simple: a specific peptide sequence, recognized by the target protease, is chemically linked to a p-nitroaniline (pNA) molecule. In this conjugated form, the substrate is essentially colorless. Upon enzymatic hydrolysis of the amide bond between the peptide and the pNA moiety, the free pNA is liberated.[1] This free pNA in solution imparts a yellow color and exhibits strong absorbance at 405-410 nm.[1] The rate of this color change, therefore, provides a direct and real-time measure of the enzyme's catalytic activity.
The peptide sequence, in this case, Ala-Ala-Pro-Leu, is crucial for conferring substrate specificity. Chymotrypsin and chymotrypsin-like serine proteases are known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues.[2] The leucine at the P1 position of H-Ala-Ala-Pro-Leu-pNA makes it a suitable substrate for this class of enzymes.[3][4] Additionally, some elastases, which also belong to the serine protease family, can exhibit activity towards substrates with leucine at the P1 position.
This application note will provide a detailed protocol for utilizing H-Ala-Ala-Pro-Leu-pNA to measure protease activity, with a focus on chymotrypsin-like enzymes.
Materials and Reagents
For a successful and reproducible assay, the quality of reagents is paramount.
| Reagent | Recommended Supplier | Notes |
| H-Ala-Ala-Pro-Leu-pNA | Commercially Available | Store desiccated at -20°C. |
| Protease (e.g., Bovine α-Chymotrypsin) | Reputable Biochemical Supplier | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) | Prepare in-house or purchase | Ensure the pH is optimal for the specific protease being studied. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Used to prepare the substrate stock solution. |
| 96-well, clear, flat-bottom microplates | Suitable for spectrophotometry | UV-transparent plates are recommended. |
| Microplate Spectrophotometer | Capable of reading at 405 nm | Kinetic reading capability is essential. |
| p-Nitroaniline (pNA) Standard | Reputable Chemical Supplier | For creating a standard curve to quantify product formation. |
Experimental Protocols
This section details the step-by-step procedures for preparing reagents, performing the enzyme assay, and generating a pNA standard curve for accurate quantification.
Reagent Preparation
Causality: Proper reagent preparation is critical for assay accuracy. The substrate must be fully dissolved to ensure a consistent concentration, and the buffer must maintain a stable pH at which the enzyme is optimally active.
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris base in deionized water to a final concentration of 50 mM. Adjust the pH to 8.0 at the desired reaction temperature (e.g., 25°C or 37°C) using concentrated HCl. The pH of Tris buffers is temperature-dependent, so it's crucial to pH at the intended assay temperature.
-
Substrate Stock Solution (10 mM): Dissolve H-Ala-Ala-Pro-Leu-pNA in 100% DMSO to a final concentration of 10 mM. Gentle warming and vortexing may be required. Store this stock solution in aliquots at -20°C. Substrate solutions in DMSO are generally stable for several months when stored properly.[5]
-
Enzyme Working Solution: On the day of the experiment, dilute the protease stock solution in ice-cold assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice until use to maintain its activity.
p-Nitroaniline (pNA) Standard Curve
Causality: A standard curve is essential for converting the rate of change in absorbance (ΔA/min) to the molar concentration of the product (pNA) formed. This is based on the Beer-Lambert Law (A = εcl), where the standard curve's slope is proportional to the molar extinction coefficient (ε) under the specific assay conditions.
-
Prepare pNA Stock Solution (1 mM): Dissolve p-nitroaniline in assay buffer to a final concentration of 1 mM.
-
Serial Dilutions: Perform a series of dilutions of the 1 mM pNA stock solution in assay buffer to create standards with known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Absorbance Measurement: Add a fixed volume (e.g., 200 µL) of each standard to the wells of a 96-well plate in triplicate.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Plot Data: Subtract the absorbance of the blank (0 µM pNA) from all other readings. Plot the mean absorbance values against the corresponding pNA concentrations.
-
Linear Regression: Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit. The slope (m) of this line will be used to calculate the concentration of pNA produced in the enzymatic reaction.
Enzyme Activity Assay Protocol (96-well plate format)
Causality: This protocol is designed for kinetic measurements, where the change in absorbance is monitored over time. This allows for the determination of the initial reaction velocity (v₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.
-
Plate Setup: Add 170 µL of assay buffer to each well of a 96-well plate.
-
Substrate Addition: Add 10 µL of the desired concentration of the H-Ala-Ala-Pro-Leu-pNA working solution to each well. This will result in a final volume of 180 µL before the addition of the enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure all components are at a stable temperature.
-
Initiate Reaction: Initiate the reaction by adding 20 µL of the enzyme working solution to each well. The final reaction volume will be 200 µL. For a blank control, add 20 µL of assay buffer instead of the enzyme solution.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate spectrophotometer. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes). Ensure that the measurements are taken during the initial linear phase of the reaction.
Data Analysis and Interpretation
Calculation of Enzyme Activity
-
Determine the Initial Reaction Velocity (v₀): For each sample, plot the absorbance at 405 nm against time (in minutes). The initial velocity (v₀) is the slope of the linear portion of this curve (ΔA/min).
-
Convert ΔA/min to Molar Concentration: Use the slope from the pNA standard curve to convert the rate of change in absorbance to the rate of pNA formation in molarity per minute.
Rate (M/min) = (ΔA/min) / (slope of pNA standard curve)
-
Calculate Enzyme Activity: The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10^6 (µmol/mol)] / Enzyme Volume (mL)
Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
To determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay is performed with varying substrate concentrations.
-
Vary Substrate Concentration: Set up the assay as described in section 3.3, but use a range of final H-Ala-Ala-Pro-Leu-pNA concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
Measure Initial Velocities: Determine the initial velocity (v₀) for each substrate concentration.
-
Plot Data: Plot v₀ versus the substrate concentration.
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Data Presentation
Clear and concise presentation of data is crucial for interpretation and comparison.
Table 1: Kinetic Parameters for the Hydrolysis of Ala-Ala-Pro-Leu-pNA Analogs
| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹M⁻¹) | Reference |
| Tenebrio molitor Chymotrypsin | Suc-Ala-Ala-Pro-Leu-pNA | 0.5 | 3.77 | 7540 | [6] |
| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~1.7 | - | - | [7] |
Visualizations
Enzymatic Cleavage Workflow
Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA and subsequent detection of pNA.
Experimental Workflow
Caption: General workflow for the spectrophotometric protease assay.
Troubleshooting
Even with a robust protocol, issues can arise. This section addresses common problems and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling. |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer at the reaction temperature; ensure no inhibitory components are present. | |
| Substrate degradation | Prepare fresh substrate solution; store stock solution properly. | |
| High background absorbance | Autohydrolysis of the substrate | Run a blank control (without enzyme) to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Interfering substances in the sample | Colored or turbid compounds in the sample can interfere with absorbance readings.[8] Consider sample purification or use appropriate controls. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition | Measure the initial velocity where the effect of product inhibition is minimal. | |
| Enzyme instability | Ensure the enzyme is stable under the assay conditions (pH, temperature). |
Conclusion
The spectrophotometric measurement of H-Ala-Ala-Pro-Leu-pNA cleavage is a powerful and versatile method for characterizing the activity of chymotrypsin-like proteases and other relevant enzymes. Its simplicity, continuous nature, and amenability to high-throughput formats make it an invaluable tool in both basic research and drug discovery. By understanding the underlying principles and adhering to carefully designed protocols, researchers can obtain reliable and reproducible data to advance their scientific inquiries.
References
-
Gaspareto, A. C., et al. (2007). A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae. Archives of Insect Biochemistry and Physiology, 64(4), 183-194. [Link]
-
Wikipedia. (2023). Chymotrypsin. [Link]
-
ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?[Link]
-
PubMed. (1979). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. [Link]
-
PubMed. (1975). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. [Link]
-
ResearchGate. (2014). pNA and AMC substrates can be paired with minimal spectroscopic...[Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. [Link]
-
PMC. (2011). Sensitive detection of nucleic acids by PNA hybridization directed co-localization of fluorescent beads. [Link]
-
NCBI. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]
-
PMC. (1986). Interference in autoanalyzer analysis. [Link]
Sources
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- 2. research.unipd.it [research.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. Chymotrypsin [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation and Utilization of H-Ala-Ala-Pro-Leu-pNA HCl Stock Solutions for In Vitro Protease Assays
Introduction and Mechanistic Overview
H-Ala-Ala-Pro-Leu-pNA HCl (CAS: 201732-32-3) is a highly sensitive, synthetic chromogenic peptide substrate utilized extensively in in vitro enzymatic assays[1]. It is primarily recognized as a high-affinity substrate for plant proteases such as cucumisin (musk melon protease), exhibiting robust kinetic parameters ( Km=2.96 nM, kcat=23.9 s −1 )[2]. Additionally, it is effectively cleaved by guinea pig chymase and various grain-associated hydrolases[2][3].
The Causality of Detection: The substrate consists of a specific tetrapeptide sequence (Ala-Ala-Pro-Leu) conjugated at the C-terminus to a para-nitroaniline (pNA) reporter group. In its intact state, the amide bond between the Leucine residue and the pNA group quenches the chromophore, resulting in an absorbance peak around 315 nm. Upon specific enzymatic hydrolysis of this bond by a target protease, free pNA is released into the solution. Free pNA is distinctly yellow and exhibits a strong absorbance peak at 405 nm. By monitoring the continuous increase in absorbance at 405 nm ( ΔA405 ), researchers can quantify protease activity in real-time without the need for secondary coupling enzymes.
Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA releasing the chromophore pNA.
Physicochemical Properties
Understanding the physical properties of H-Ala-Ala-Pro-Leu-pNA HCl is critical for maintaining its stability. The hydrophobic nature of the peptide sequence restricts its solubility in purely aqueous buffers, necessitating the use of polar aprotic solvents like DMSO or DMF for concentrated stock preparation[3][4].
| Property | Specification |
| Chemical Name | H-Ala-Ala-Pro-Leu-pNA Hydrochloride |
| CAS Number | 201732-32-3[1] |
| Molecular Formula | C₂₃H₃₄N₆O₆ · HCl[1] |
| Molecular Weight | 527.02 g/mol [1] |
| Appearance | Light yellow to off-white powder |
| Solubility | Soluble in 100% DMSO (>100 mM) or DMF[4] |
| Storage (Solid) | -20°C, desiccated and protected from light |
Stock Solution Preparation Protocol (10 mM - 50 mM)
Expertise & Experience: The "Why" Behind the Protocol
-
Solvent Choice: Using 100% anhydrous DMSO prevents the premature spontaneous hydrolysis of the amide bond that occurs in aqueous environments.
-
Aliquoting: pNA substrates are highly sensitive to moisture. Repeated freeze-thaw cycles introduce condensation into the vial, which rapidly degrades the substrate, leading to high background absorbance (a "yellowing" of the stock). Single-use aliquots form a self-validating system: if one aliquot is compromised, the rest of the batch remains perfectly intact.
Reconstitution Table
Use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration based on the mass of the peptide (MW = 527.02 g/mol ).
| Substrate Mass | Volume of DMSO for 10 mM Stock | Volume of DMSO for 50 mM Stock |
| 1 mg | 189.7 µL | 37.9 µL |
| 5 mg | 948.7 µL | 189.7 µL |
| 10 mg | 1897.4 µL | 379.5 µL |
Step-by-Step Preparation
-
Equilibration: Remove the lyophilized H-Ala-Ala-Pro-Leu-pNA HCl vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Dissolution: Add the calculated volume of anhydrous, molecular-biology grade DMSO (≥99.9% purity) directly to the vial.
-
Mixing: Vortex gently for 10–15 seconds. If the powder does not dissolve immediately, sonicate in a water bath for 1–2 minutes at room temperature.
-
Aliquoting: Dispense the stock solution into sterile, amber-colored microcentrifuge tubes in single-use volumes (e.g., 20–50 µL per tube).
-
Storage: Store the aliquots immediately at -20°C or -80°C. The solution is stable for up to 6 months under these conditions.
In Vitro Assay Workflow
Expertise & Experience: Assay Design Causality
-
Buffer Selection: Most target serine proteases (like cucumisin and chymase) utilize a catalytic triad (Ser-His-Asp) that requires a slightly alkaline environment to maintain the histidine residue in its unprotonated state, enabling it to act as a general base. Therefore, assay buffers must be maintained at pH 7.5–8.5 (e.g., 50 mM Tris-HCl, pH 7.8).
-
Self-Validation Check: Every assay must include a "Substrate-Only" blank. If the baseline absorbance of the substrate blank at 405 nm is unexpectedly high ( A405>0.15 for a 1 mM final concentration), it indicates that the stock solution has degraded. This built-in validation ensures that only intact substrate is used, guaranteeing the integrity of the kinetic data.
Step-by-step workflow for in vitro protease assays using pNA substrates.
Step-by-Step Assay Protocol (96-Well Plate Format)
-
Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.8). Warm the buffer to the desired reaction temperature (typically 25°C or 37°C).
-
Working Substrate Preparation: Dilute the DMSO stock solution into the assay buffer to create a 2X working solution (e.g., 2 mM for a final reaction concentration of 1 mM). Note: Keep the final DMSO concentration in the assay below 5% to prevent enzyme denaturation.
-
Plate Setup:
-
Test Wells: Add 50 µL of the enzyme sample.
-
Blank Wells: Add 50 µL of assay buffer (Substrate-Only control).
-
-
Initiation: Rapidly add 50 µL of the 2X working substrate solution to all wells using a multichannel pipette to initiate the reaction. Total volume = 100 µL.
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm continuously every 30–60 seconds for 15–30 minutes.
Data Analysis and Yield Calculation
Determine the initial velocity ( V0 ) of the reaction by calculating the maximum linear slope ( ΔA405 /min) from the kinetic curve.
Calculate the volumetric enzyme activity using the Beer-Lambert Law:
Activity (U/mL)=ε×L×Vs(ΔA405/min)×VtWhere:
-
Vt = Total reaction volume (e.g., 0.1 mL)
-
Vs = Volume of enzyme sample (e.g., 0.05 mL)
-
ε = Extinction coefficient of free pNA at 405 nm ( ≈10.0 mM⁻¹ cm⁻¹)
-
L = Pathlength of the well (cm). For a 100 µL volume in a standard 96-well plate, L is approximately 0.3 cm.
(One Unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute under the specified assay conditions).
References
- H-Ala-Ala-Pro-Leu-pNA - 定制多肽 Source: Hongtide URL
- Source: National Institutes of Health (PMC)
- H-LEU-PNA | 4178-93-2 Source: ChemicalBook URL
- H-ALA-ALA-PRO-PNA HCL - Chemical Substance Information Source: Molbase URL
Sources
Application Note: Kinetic Profiling of Elastase Inhibitors Using H-Ala-Ala-Pro-Leu-pNA
Target Audience: Researchers, assay development scientists, and drug discovery professionals. Applications: High-Throughput Screening (HTS), IC50 determination, and mechanistic profiling of serine protease inhibitors.
Mechanistic Overview & Assay Rationale
Human Neutrophil Elastase (HNE) is an aggressive, 29 kDa serine protease stored in the azurophil granules of neutrophils. While essential for pathogen defense, the unregulated overactivity of HNE drives the degradation of extracellular matrix proteins (elastin, collagen, fibronectin), directly implicating it in the pathogenesis of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) [1].
To discover and validate novel elastase inhibitors, a robust, continuous in vitro assay is required. The synthetic chromogenic peptide H-Ala-Ala-Pro-Leu-pNA (AAPL-pNA) serves as an ideal reporter substrate.
The Causality of Substrate Specificity
Why AAPL-pNA? The specificity of serine proteases is heavily dictated by the amino acid residue immediately preceding the cleavage site (the P1 position). Elastase exhibits a strong binding preference for medium-sized, hydrophobic aliphatic side chains in its S1 pocket. The Leucine (Leu) at the P1 position of AAPL-pNA perfectly satisfies this structural requirement [2].
When elastase hydrolyzes the amide bond between Leucine and the p-nitroaniline (pNA) leaving group, the electronic configuration of pNA is altered. This cleavage shifts the molecule's absorbance maximum from the UV range into the visible spectrum, generating a distinct yellow color that can be quantified at 405 nm .
Figure 1: Mechanistic pathway of elastase inhibition and AAPL-pNA substrate hydrolysis.
Assay Design: Building a Self-Validating System
A reliable high-throughput screening (HTS) protocol cannot simply mix reagents and read an output; it must be a self-validating system that controls for environmental and chemical artifacts.
The Necessity of Kinetic Mode over Endpoint Measurement
Many small-molecule drug candidates contain conjugated aromatic ring systems that intrinsically absorb light near 405 nm. If this assay were run as an endpoint measurement, the intrinsic color of the test compound would falsely elevate the absorbance reading, masking true enzyme inhibition. By measuring the rate of change ( ΔA405/min ) in a kinetic mode, the static background absorbance of the compound is mathematically eliminated, isolating the true enzymatic velocity.
The Role of Pre-Incubation
Many potent elastase inhibitors (such as Sivelestat) are slow-binding or competitive inhibitors [3]. If the enzyme, inhibitor, and substrate are added simultaneously, the initial reaction velocity will reflect uninhibited enzyme before thermodynamic equilibrium is reached. This leads to artificially high IC50 values. A 15-minute pre-incubation of the enzyme and inhibitor prior to substrate addition is mandatory to ensure accurate potency measurements.
Reagents and Materials
-
Enzyme: Human Neutrophil Elastase (HNE), purified or recombinant.
-
Substrate: H-Ala-Ala-Pro-Leu-pNA (Stock: 10 mM in anhydrous DMSO).
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 500 mM NaCl. (Note: The high ionic strength prevents enzyme aggregation and non-specific binding to the microplate walls).
-
Reference Inhibitor: Sivelestat (competitive) or SPCK (irreversible alkylator) [4].
-
Equipment: 96-well clear, flat-bottom microplates; Microplate reader capable of kinetic reads at 405 nm with temperature control (37°C).
Experimental Protocol
Step-by-Step Methodology
-
Buffer and Reagent Preparation: Equilibrate the Assay Buffer to 37°C. Prepare a working solution of HNE in Assay Buffer (e.g., 50 mU/mL). Dilute the AAPL-pNA substrate to a 1 mM working solution in Assay Buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1% (v/v) to prevent enzyme denaturation.
-
Plate Assembly: Add reagents to the 96-well plate according to the quantitative matrix in Table 1 .
-
Pre-Incubation: Incubate the microplate at 37°C for exactly 15 minutes to allow the inhibitor to bind the enzyme.
-
Reaction Initiation: Rapidly add 10 µL of the 1 mM AAPL-pNA substrate to all wells using a multichannel pipette.
-
Kinetic Measurement: Immediately transfer the plate to the microplate reader. Measure absorbance at 405 nm every 1 minute for 30 minutes at 37°C.
Figure 2: Step-by-step experimental workflow for the 96-well kinetic elastase assay.
Table 1: 96-Well Plate Quantitative Assembly Matrix
This matrix ensures every variable is controlled. The Blank validates substrate stability, while the Enzyme Control establishes the 100% activity baseline.
| Component | Blank (Background) | Enzyme Control (100% Act.) | Positive Control (Inhibited) | Test Compound |
| Assay Buffer | 90 µL | 40 µL | 40 µL | 40 µL |
| Test Compound | - | - | - | 10 µL |
| Reference Inhibitor | - | - | 10 µL | - |
| Vehicle (e.g., 10% DMSO) | 10 µL | 10 µL | - | - |
| Elastase Enzyme | - | 50 µL | 50 µL | 50 µL |
| Action | \multicolumn{4}{c | }{\textit{Pre-incubate plate at 37°C for 15 minutes to allow inhibitor binding}} | ||
| AAPL-pNA Substrate | 10 µL | 10 µL | 10 µL | 10 µL |
| Total Volume | 110 µL | 110 µL | 110 µL | 110 µL |
Data Analysis & Interpretation
-
Determine Reaction Velocity ( V ): Select the linear portion of the kinetic curve (typically between 5 and 20 minutes). Calculate the slope ( ΔA405/min ) for all wells.
-
Background Subtraction: Subtract the velocity of the Blank well from all other velocities to account for any spontaneous substrate hydrolysis.
-
Calculate Percent Inhibition: % Inhibition=(1−VEnzyme Control−VBlankVTest Compound−VBlank)×100
-
IC50 Determination: Plot the % Inhibition against the log concentration of the test compound. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50.
Table 2: Comparative Efficacy of Standard Elastase Inhibitors
Use these benchmark values to validate the sensitivity of your assay setup [3, 4].
| Inhibitor | Target Elastase | Mechanism of Action | Typical IC50 / Ki |
| Sivelestat | Human Neutrophil Elastase | Competitive, Reversible | IC50 ~ 44 nM |
| SPCK | Human Leukocyte Elastase | Irreversible Alkylation | Ki ~ 10 µM |
| Elafin | Human Neutrophil Elastase | Tight-binding, Reversible | Ki ~ 0.5 nM |
| PMSF | General Serine Proteases | Irreversible Covalent | IC50 ~ 1-5 mM |
References
- Abcam. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric).
- BenchChem.
- BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit.
- BenchChem.
Application Notes & Protocols for H-Ala-Ala-Pro-Leu-pNA HCl in Microplate Reader-Based Protease Assays
Introduction: The Principle of Chromogenic Protease Assays
The tetrapeptide H-Ala-Ala-Pro-Leu-pNA HCl is a specialized chromogenic substrate designed for the kinetic analysis of proteases exhibiting chymotrypsin-like activity. These enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as Leucine (Leu).
The principle of the assay is a direct, colorimetric measurement of enzyme activity. The substrate itself is a colorless molecule. However, upon enzymatic cleavage of the amide bond between the C-terminal Leucine and the p-nitroaniline (pNA) moiety, the yellow chromophore p-nitroaniline is released. This product has a strong absorbance maximum between 405 and 410 nm. By monitoring the rate of increase in absorbance at this wavelength using a microplate reader, one can determine the real-time velocity of the enzymatic reaction. The rate of pNA formation is directly proportional to the concentration of active enzyme in the sample, providing a robust method for enzyme characterization, inhibitor screening, and quality control.[1]
Caption: Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA.
Substrate Characteristics & Handling
Specificity Profile
The peptide sequence Ala-Ala-Pro-Leu is designed to be recognized by serine proteases that cleave after hydrophobic residues. While it is a substrate for chymotrypsin, other proteases with similar specificity, such as human neutrophil elastase (HNE), may also exhibit activity towards it.[2] It is crucial to note that this substrate possesses a free N-terminus (H-Ala...). This makes it potentially susceptible to cleavage by exopeptidases like aminopeptidases, which could lead to non-specific signal generation in complex biological samples (e.g., cell lysates, tissue homogenates). For assays requiring higher specificity in such samples, consider using an N-terminally blocked analog like N-Succinyl-Ala-Ala-Pro-Leu-pNA.[1]
Solubility & Storage
Proper handling and storage of the substrate are paramount for reproducible results.
-
Lyophilized Powder: Store the solid material desiccated at -20°C for long-term stability.[3] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.[4]
-
Stock Solutions: The solubility of related peptides varies. H-Ala-Ala-Pro-pNA HCl is noted for its solubility in various solvents.[5] For similar substrates, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions (e.g., 10-100 mM).[1][3][6] Alternatively, water can be used.[7] It is recommended to test solubility in a small volume first.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of H-Ala-Ala-Pro-Leu-pNA HCl (MW will vary based on salt form and water content; check the manufacturer's label) in high-purity DMSO or an appropriate aqueous buffer.
-
Storage: Aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.[6][7] Avoid repeated freeze-thaw cycles, which can lead to substrate degradation.[4] Once thawed, a working solution is typically stable for only a few hours.[7]
-
Assay Development & Optimization
Prior to routine use, the assay conditions must be optimized for your specific enzyme and experimental goals. This involves titrating both the enzyme and substrate to find concentrations that yield a steady, linear reaction rate.
Enzyme and Buffer System
The choice of buffer can significantly impact enzyme activity. A common starting point is a buffer such as Tris-HCl or HEPES at a pH near the enzyme's optimum, typically between 7.5 and 8.5 for many chymotrypsin-like proteases.[1][8][9] Ionic strength can also be a factor; 50-150 mM NaCl is often included.
Determining the Optimal Substrate Concentration (Km)
The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). Knowing this value is critical for selecting an appropriate working concentration.
-
For inhibitor screening , a substrate concentration at or below the Km is often used to ensure sensitivity to competitive inhibitors.
-
For measuring maximum enzyme activity , a saturating substrate concentration (typically 5-10 times the Km) is required.
The Km for a similar substrate, Suc-AAPL-pNA, with an insect chymotrypsin was found to be 0.5 mM.[10] As a starting point for optimization, you can test a range of final substrate concentrations from 0.05 mM to 2.0 mM.
Protocol for Substrate Titration:
-
Prepare a series of substrate dilutions in assay buffer.
-
Set up reactions in a 96-well plate with a fixed, low concentration of your enzyme.
-
Initiate the reactions by adding the different concentrations of the substrate.
-
Measure the initial reaction velocity (V₀) for each concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.
Determining the Optimal Enzyme Concentration
The enzyme concentration should be chosen to provide a linear rate of product formation for the desired duration of the assay (e.g., 10-30 minutes). The total change in absorbance should ideally remain within the linear range of the microplate reader (typically below 1.5-2.0 AU).
Protocol for Enzyme Titration:
-
Prepare a series of enzyme dilutions in assay buffer.
-
Set up reactions in a 96-well plate with a fixed, saturating concentration of H-Ala-Ala-Pro-Leu-pNA (determined from the substrate titration).
-
Initiate the reactions and measure the kinetic profiles.
-
Select an enzyme concentration that results in a steady, linear increase in absorbance over time (e.g., a slope of 0.01-0.1 AU/minute).
Standard Protocol: 96-Well Microplate Kinetic Assay
This protocol provides a general framework for measuring protease activity. The final volume is 200 µL. Adjust volumes as needed, ensuring final concentrations are correct.
Caption: General workflow for a microplate-based protease assay.
Materials and Reagents
-
H-Ala-Ala-Pro-Leu-pNA HCl
-
Purified protease or biological sample
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Solvent for substrate (e.g., high-purity DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-410 nm with temperature control
Reagent Preparation
| Reagent | Preparation | Storage |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl | 4°C |
| Substrate Stock (10 mM) | Dissolve appropriate mass in DMSO. | Aliquots at -20°C, protected from light |
| Substrate Working (1 mM) | Dilute Substrate Stock 1:10 in Assay Buffer. Prepare fresh before use. | Use immediately |
| Enzyme Working | Dilute enzyme stock to 2X final concentration in cold Assay Buffer. Prepare fresh and keep on ice. | Use immediately |
Assay Procedure
-
Plate Setup: Design a plate map. A representative layout is shown below. Add components in the order listed.
| Well Type | Reagent 1 (µL) | Reagent 2 (µL) | Reagent 3 (µL) |
| Substrate Blank | 100 µL Assay Buffer | 100 µL Assay Buffer | Add Substrate Working Solution in Step 4 |
| Enzyme Control | 100 µL Enzyme Working Solution | 100 µL Assay Buffer | Add Substrate Working Solution in Step 4 |
| Inhibitor/Sample | 100 µL Enzyme Working Solution | x µL Inhibitor + (100-x) µL Assay Buffer | Add Substrate Working Solution in Step 4 |
-
Pre-incubation: Place the plate in the microplate reader and pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.[1]
-
Initiate Reaction: Add 100 µL of the 2X Substrate Working Solution to all wells to start the reaction. Mix briefly using the plate reader's shaking function.
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm (or 410 nm) every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate (V₀): For each well, plot absorbance versus time (in minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve, expressed in ΔAbs/min.
-
Correct for Background: Subtract the slope of the "Substrate Blank" well from all other wells to correct for any non-enzymatic substrate hydrolysis.
-
Convert to Molar Rate: Use the Beer-Lambert law to convert the rate from ΔAbs/min to a molar rate.
Rate (mol/min) = (ΔAbs / min) / (ε * l)
-
ε (Molar Extinction Coefficient): For p-nitroaniline, ε is ~8,800 M⁻¹cm⁻¹.[11]
-
l (Path Length): For a 200 µL volume in a standard 96-well plate, the path length is typically not 1 cm. It must be measured or calculated (l = Volume / Surface Area). A common approximation is to use a path length correction factor or to generate a pNA standard curve in the same plate format.
-
-
Calculate Specific Activity: To compare results across different enzyme preparations, calculate the specific activity.
Specific Activity (µmol/min/mg) = [Rate (µmol/min) / Volume of Enzyme (mL)] / [Enzyme Concentration (mg/mL)]
Troubleshooting
Caption: Decision tree for troubleshooting common assay issues.
References
-
MP Biomedicals. (n.d.). Leupeptin - Technical Information. Retrieved from [Link]
-
Emanuelsson, H., et al. (2018). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic constants calculated for candidate HNE pNA substrates. Retrieved from [Link]
-
Korkmaz, B., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules. Retrieved from [Link]
-
Gauthier, A., et al. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. Journal of Biological Chemistry. Retrieved from [Link]
-
Oppert, B., et al. (2005). A chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae. Insect Biochemistry and Molecular Biology. Retrieved from [Link]
-
Jorch, SK., et al. (2017). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kobayashi, M., et al. (1981). Effect of an N-succinyl-L-trialanine p-nitroanilide-hydrolyzing protease from pronase on glucose metabolism in mice. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Recombinant Chymotrypsin-like Peptidase from Tenebrio molitor with a Non-Canonical Substrate-Binding Site. Retrieved from [Link]
-
Lab Supplies. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide, elastase substrate. Retrieved from [Link]
-
Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
-
LSU School of Medicine. (n.d.). Protocols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 3. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mpbio.com [mpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving H-Ala-Ala-Pro-Leu-pNA HCl Solubility in Aqueous Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic kinetic data caused by chromogenic substrate precipitation. H-Ala-Ala-Pro-Leu-pNA HCl is a highly specific substrate for probing elastase and related serine proteases, but its biophysical properties demand strict handling protocols.
This guide deconstructs the root causes of solubility failures, outlines the causality behind our recommended experimental choices, and provides a self-validating framework to ensure robust, reproducible assays.
The Mechanistic Root Cause of Precipitation
To troubleshoot effectively, we must first understand the molecular behavior of the substrate. The peptide sequence (Alanine-Alanine-Proline-Leucine) is highly aliphatic and hydrophobic. Furthermore, the p-nitroanilide (pNA) leaving group is an uncharged aromatic ring that is highly prone to intermolecular π-π stacking in polar environments[1].
While the N-terminal hydrochloride salt (HCl) provides a marginal increase in polarity compared to N-succinylated variants (like Suc-Ala-Ala-Pro-Leu-pNA)[2], the overall molecule remains thermodynamically unstable in purely aqueous solutions at millimolar concentrations.
The Causality of Failure: When a concentrated organic stock solution is pipetted directly into a cold, unagitated aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic regions to minimize their exposed surface area. This triggers rapid hydrophobic collapse . If the local concentration exceeds the critical solvation threshold during pipetting, amorphous precipitates form. This micro-precipitation scatters light at 405 nm, artificially inflating the baseline absorbance (turbidity) and masking true enzymatic cleavage.
Troubleshooting Logic Workflow
Follow this diagnostic logic tree to identify and resolve the exact point of failure in your assay preparation.
Diagnostic workflow for resolving H-Ala-Ala-Pro-Leu-pNA HCl precipitation.
Self-Validating Preparation Protocol: The "Solubility-First" Method
Do not treat substrate preparation as a simple dilution. Treat it as a controlled phase transition. This step-by-step methodology includes built-in validation checkpoints to ensure system integrity before you risk your valuable enzymes.
Step 1: Primary Stock Reconstitution
-
Equilibrate the lyophilized H-Ala-Ala-Pro-Leu-pNA HCl vial to room temperature in a desiccator before opening to prevent condensation.
-
Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM[2].
-
Validation Checkpoint 1 (Visual): The solution must be optically clear and pale yellow. If the solution is cloudy, your DMSO has absorbed atmospheric water and the substrate has prematurely aggregated. Discard and remake with fresh, anhydrous solvent.
Step 2: Buffer Architecture Optimization
-
Prepare your standard assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl₂).
-
Crucial Addition: Supplement the buffer with a non-ionic surfactant, such as 0.05% Tween-20 [3]. The surfactant lowers surface tension and provides hydrophobic pockets that stabilize the pNA moiety, drastically increasing the kinetic solubility limit in water.
Step 3: Controlled Kinetic Dilution
-
Pre-warm the supplemented assay buffer to your reaction temperature (e.g., 25°C or 37°C). Cold buffers severely depress the thermodynamic solubility limit.
-
Place the buffer tube on a vortex mixer at medium speed.
-
Add the DMSO stock dropwise into the vortexing buffer to prevent local supersaturation.
-
Validation Checkpoint 2 (Photometric): Blank your spectrophotometer with pure buffer, then measure the A405 of your substrate-buffer mixture (without enzyme). A properly solvated substrate will yield an initial A405 of < 0.05 OD . If the reading is > 0.1 OD, micro-precipitation is scattering light.
Quantitative Solubility & Solvent Limits
To design a reliable assay, you must respect the biophysical limits of the substrate and your target protease. Use this table to balance solubility against enzyme viability.
| Parameter | Optimal Range | Critical Threshold | Mechanistic Consequence of Exceeding Threshold |
| Stock Solvent | 100% Anhydrous DMSO | > 2% Water content | Water triggers premature hydrolysis and rapid hydrophobic collapse of the pNA moiety. |
| Stock Concentration | 10 mM – 50 mM | > 100 mM | High concentrations exponentially increase the risk of local supersaturation during aqueous dilution. |
| Final Aqueous Conc. | 0.1 mM – 0.5 mM | > 2.0 mM | Exceeding 2 mM surpasses the thermodynamic solubility limit, guaranteeing amorphous precipitation. |
| Co-solvent (DMSO) | 1% – 5% v/v | > 10% v/v | High DMSO concentrations disrupt the protease's tertiary structure, altering Km or denaturing the enzyme. |
| Surfactant | 0.01% – 0.05% Tween-20 | > 0.1% v/v | Excessive surfactant causes assay bubbling and can interfere with spectrophotometric path lengths. |
Frequently Asked Questions (FAQs)
Q: Why does my baseline absorbance at 405 nm keep drifting upward even without adding the enzyme? A: This is a classic symptom of slow precipitation, not autolysis. As the substrate slowly falls out of solution, the growing micro-particles scatter more light. The spectrophotometer misinterprets this turbidity as an increase in absorbance. To fix this, ensure your buffer contains 0.05% Tween-20[3] and pre-warm the solution prior to substrate addition.
Q: Because H-Ala-Ala-Pro-Leu-pNA is an HCl salt, can I just dissolve it directly into my aqueous Tris buffer? A: No. While the HCl salt form is slightly more hydrophilic than N-blocked counterparts, the energetic penalty of hydrating the aliphatic Ala-Ala-Pro-Leu sequence and the aromatic pNA ring is too high. Direct addition to water will result in a cloudy suspension. Always use a DMSO or DMF intermediate[2][3].
Q: My enzyme loses activity when I add the substrate. Is the substrate toxic? A: The substrate itself is not toxic, but your delivery solvent likely is. If you use a 50 mM stock and dilute it to 5 mM in the assay, you are introducing 10% DMSO into your reaction. Many proteases undergo conformational denaturation at DMSO concentrations above 5%. Keep the final DMSO concentration ≤ 5% by using a more concentrated stock or a lower final substrate concentration.
Q: How should I store the reconstituted stock to prevent future solubility issues? A: Aliquot the DMSO stock into single-use vials and store at -20°C for up to 1 month, or -80°C for up to 6 months[4]. Protect from light and moisture. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, which will degrade the substrate and cause immediate precipitation upon your next use.
References
-
BenchChem. "Application Notes and Protocols for Suc-ala-ala-pro-leu-pna in Enzyme Assays". 2
-
BenchChem. "An In-depth Technical Guide to the Core Principles of Chromogenic Peptide Substrates". 1
-
Semantic Scholar. "Expression, purification and activity measurements of pancreatic proteases". 3
-
MedChemExpress. "Suc-Ala-Ala-Pro-Leu-pNA (N-Succinyl-AAPL-p-nitroanilide) | Tripeptide".4
Sources
Technical Support Center: Optimizing H-Ala-Ala-Pro-Leu-pNA HCl Elastase Assays
Welcome to the technical support center for elastase assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting assays using the chromogenic substrate H-Ala-Ala-Pro-Leu-pNA HCl. Our goal is to move beyond simple protocol recitation and explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the principles and setup of elastase assays.
Q1: What is the mechanism of the H-Ala-Ala-Pro-Leu-pNA HCl assay?
A1: This assay relies on a straightforward enzymatic reaction. Elastase, a serine protease, recognizes and cleaves the peptide bond between Leucine (Leu) and the p-nitroaniline (pNA) molecule in the synthetic substrate H-Ala-Ala-Pro-Leu-pNA. The substrate itself is colorless. Upon cleavage, a yellow-colored product, p-nitroaniline, is released.[1][2] The rate of pNA formation is directly proportional to the elastase activity and can be monitored over time by measuring the increase in absorbance at approximately 405-410 nm.[2][3]
The enzymatic reaction can be summarized as follows:
H-Ala-Ala-Pro-Leu-pNA (Colorless) + H₂O --(Elastase)--> H-Ala-Ala-Pro-Leu + p-Nitroaniline (Yellow)
This continuous spectrophotometric assay is highly convenient for determining enzyme kinetics and for screening potential inhibitors.[2]
Q2: Why is buffer selection and pH control so critical for this assay?
A2: Like most enzymes, elastase activity is highly dependent on pH.[4] The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself.[5] These ionization states are crucial for proper substrate binding and catalysis. An suboptimal pH can lead to significantly reduced enzyme activity or even irreversible denaturation.
For porcine pancreatic elastase, the optimal pH is generally between 8.0 and 8.5.[6] Human Neutrophil Elastase (HNE) also functions optimally in a slightly alkaline environment, typically around pH 7.5 to 8.5, though this can be substrate-dependent.[7][8] Tris-HCl is a commonly used buffer for elastase assays because its buffering range (pH 7.0-9.0 at 25°C) is well-suited for this purpose.[9][10]
Q3: How does temperature influence the elastase assay?
A3: Temperature impacts the assay in two primary ways: it affects the rate of the enzymatic reaction and the stability of the enzyme.
-
Reaction Rate: As with most chemical reactions, the rate of the elastase-catalyzed reaction increases with temperature, up to an optimum. Common assay temperatures are 25°C or physiological temperature (37°C).[10][11]
-
Enzyme Stability: At temperatures above the optimum, the enzyme's structural integrity can be compromised, leading to denaturation and a rapid loss of activity.[12][13] For example, while some bacterial elastases are stable at temperatures up to 50-80°C[14][15], porcine pancreatic elastase can denature during storage at 40°C if not properly stabilized.[12][13] Therefore, it is crucial to work within the enzyme's stable temperature range.
Q4: What is the role of the p-nitroaniline (pNA) standard curve?
A4: A pNA standard curve is essential for converting the rate of change in absorbance (ΔA/min) into a quantitative measure of enzyme activity (e.g., µmoles of substrate hydrolyzed per minute).[2] By preparing a series of known pNA concentrations and measuring their absorbance at 405 nm, you can generate a standard curve and determine the molar extinction coefficient (ε) of pNA under your specific assay conditions.[2] This allows for the accurate calculation of the amount of product formed in your enzymatic reaction using the Beer-Lambert law (A = εcl).[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: No or very low signal (low absorbance change).
| Potential Cause | Explanation & Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or handling. Solution: Always use a fresh aliquot of the enzyme for each experiment and verify its activity against a positive control. Ensure the enzyme is stored according to the manufacturer's recommendations.[1] For long-term storage, aliquoting and freezing at -20°C is often recommended. |
| Incorrect pH | The buffer pH is outside the optimal range for the elastase being used. The pKa of Tris buffer is highly temperature-sensitive, decreasing by about 0.03 pH units for every 1°C increase.[9][16] Solution: Prepare your buffer and adjust the pH at the exact temperature you will be performing the assay.[9][17] Validate the pH of your final assay mixture. |
| Substrate Degradation | The H-Ala-Ala-Pro-Leu-pNA HCl substrate may have degraded due to improper storage (e.g., exposure to light or moisture).[1] Solution: Store the substrate protected from light and moisture. Prepare fresh working solutions of the substrate for each experiment. |
| Presence of Inhibitors | Your sample may contain endogenous or contaminating elastase inhibitors.[18][19][20][21] Solution: If working with complex biological samples, consider a sample purification step. Run a control where a known amount of active elastase is spiked into your sample to see if the activity is inhibited. |
| Procedural Error | A step in the protocol may have been missed, or reagents may have been added in the wrong order. Solution: Carefully review your protocol. Ensure that all components are added and that the reaction is initiated correctly (typically by adding the enzyme or substrate last).[1] |
Problem 2: The reaction starts fast and then plateaus quickly.
| Potential Cause | Explanation & Solution |
| Enzyme Concentration Too High | A high concentration of active elastase will rapidly consume the available substrate, causing the reaction rate to become non-linear almost immediately.[1] Solution: Dilute your enzyme sample and re-run the assay. The goal is to find a concentration that yields a steady, linear rate of absorbance increase for the desired measurement period.[1] |
| Substrate Depletion | The initial substrate concentration is too low and is quickly exhausted by the enzyme. Solution: Ensure your substrate concentration is appropriate for the enzyme concentration being used. For kinetic studies, the substrate concentration should ideally be around the Michaelis-Menten constant (Km) or higher. |
Problem 3: Inconsistent readings between replicate wells.
| Potential Cause | Explanation & Solution |
| Inaccurate Pipetting | Small errors in pipetting volumes, especially of the concentrated enzyme or substrate, can lead to large variations in results. Solution: Use calibrated pipettes and proper pipetting technique. Ensure all reagents are at the same temperature before pipetting. |
| Inadequate Mixing | If the reagents are not mixed thoroughly and immediately after addition, the reaction may not start uniformly in all wells. Solution: Gently mix the contents of the wells after adding the final reagent (e.g., by using a multi-channel pipette or a plate shaker). Avoid introducing bubbles, as they can interfere with absorbance readings.[1] |
| Temperature Gradients | Inconsistent temperature across the microplate can cause variations in reaction rates between wells. Solution: Ensure the plate is properly equilibrated to the assay temperature before initiating the reaction. Use a plate reader with good temperature control.[22] |
Experimental Protocols & Data
Protocol 1: Determining the Optimal pH for Elastase Activity
This protocol outlines a systematic approach to identify the optimal pH for your elastase enzyme with the H-Ala-Ala-Pro-Leu-pNA HCl substrate.
1. Buffer Preparation:
-
Prepare a series of 0.1 M Tris-HCl buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).[9][23]
-
To do this, dissolve Tris base in deionized water to a concentration of 0.1 M.[23][24]
-
Divide the solution into aliquots and adjust the pH of each aliquot to the desired value using 1 M HCl.
-
Crucially, perform the final pH adjustment at the intended assay temperature (e.g., 25°C or 37°C) as the pH of Tris buffer is temperature-dependent. [9][16]
-
Bring each buffer to the final volume with deionized water.
2. Reagent Preparation:
-
Elastase Stock Solution: Prepare a concentrated stock of elastase in a buffer known to maintain its stability (e.g., 50 mM sodium acetate, pH 5.5).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of H-Ala-Ala-Pro-Leu-pNA HCl in dimethyl sulfoxide (DMSO).
-
Working Solutions: For each pH to be tested, prepare fresh working solutions of elastase and substrate by diluting the stock solutions in the corresponding pH buffer.
3. Assay Procedure (96-well plate format):
-
Set up the plate with wells for each pH value, including blanks (buffer + substrate, no enzyme) for each condition.
-
Add 180 µL of the appropriate pH buffer to each well.
-
Add 10 µL of the substrate working solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the elastase working solution to the sample wells (add 10 µL of buffer to blank wells).
-
Immediately place the plate in a microplate reader pre-set to the correct temperature.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
4. Data Analysis:
-
For each pH value, subtract the rate of the blank from the rate of the sample wells.
-
Calculate the initial reaction velocity (V₀) for each pH by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity (V₀) as a function of pH to determine the optimal pH.
Data Presentation: pH Optima for Different Elastases
| Enzyme Source | Substrate | Optimal pH Range | Reference Buffer |
| Porcine Pancreatic | N-Succinyl-(Ala)₃-pNA | 8.0 - 8.5 | 0.1 M Tris-HCl |
| Human Neutrophil | MeO-Suc-Ala-Ala-Pro-Val-pNA | ~7.5 | 0.1 M Tris-HCl, 0.5 M NaCl |
| Human Neutrophil | Suc-(Ala)₃-pNA | ~9.5 (no salt) | Tris-HCl |
| Bacillus licheniformis | Congo-red elastin | 7.4 - 8.0 | 0.2 M Boric acid buffer |
Note: Optimal conditions can vary with the specific substrate and buffer composition used.[7][25][26]
Protocol 2: Determining the Optimal Temperature for Elastase Activity
This protocol will help you determine the temperature at which your elastase exhibits maximum activity while maintaining stability.
1. Reagent Preparation:
-
Prepare a single batch of assay buffer at the predetermined optimal pH (from Protocol 1).
-
Prepare working solutions of elastase and substrate in this buffer as described previously.
2. Assay Procedure (96-well plate format):
-
Set up identical sets of reactions (sample and blank wells) for each temperature you wish to test (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
For each temperature, pre-incubate the plate reader and a sufficient volume of assay buffer, substrate, and enzyme solutions at that temperature for at least 15 minutes.
-
In a 96-well plate, add 180 µL of pre-warmed buffer.
-
Add 10 µL of pre-warmed substrate working solution.
-
Initiate the reaction by adding 10 µL of pre-warmed elastase working solution.
-
Immediately begin kinetic measurements at 405 nm, ensuring the plate reader maintains the set temperature throughout the run.
3. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each temperature as described in the pH optimization protocol.
-
Plot the reaction velocity (V₀) against temperature to identify the temperature optimum.
Data Presentation: Temperature Profiles of Elastases
| Enzyme Source | Optimal Temperature | Notes |
| Porcine Pancreatic | Typically assayed at 25°C or 37°C | Stability decreases above 40°C in storage.[12][13] |
| Priestia megaterium | 45°C | Enzyme is heat-stable up to 60°C for 15 minutes.[15] |
| Bacillus sp. | 40°C - 50°C | Optimal temperature can vary between strains.[14][27] |
Visualized Workflows and Mechanisms
Enzymatic Reaction Pathway
The following diagram illustrates the cleavage of the H-Ala-Ala-Pro-Leu-pNA substrate by elastase.
Caption: Elastase binds to and cleaves the substrate, releasing a colored product.
Experimental Workflow for pH and Temperature Optimization
This workflow provides a logical sequence for optimizing your assay conditions.
Caption: A sequential workflow for determining optimal pH and temperature.
References
- Benchchem. (n.d.). Tris-hydroxymethyl-methyl-ammonium buffer preparation protocol.
- GoldBio. (n.d.). How to Prepare Your Most Frequently Used Buffers.
- Ohab, J. A., & Wurtman, R. J. (n.d.). Neutrophil Elastase Inhibitors. PMC - NIH.
- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Neutrophil elastase Activity Assays.
- Benchchem. (n.d.). Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release.
- Chen, J., et al. (n.d.). Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410. PMC.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Elastase (EC 3.4.21.36).
- Chang, B. S., Randall, C. S., & Lee, Y. S. (1993). Stabilization of lyophilized porcine pancreatic elastase. PubMed.
- ResearchGate. (n.d.). Relation of reaction temperatures to elastase activity (A) and....
- Oshima, G., Akashi, K., & Yamada, M. (1984). pH dependence of salt activation of human leukocyte elastase. PubMed.
- Al-Ghamdi, M. A., et al. (2023). A survey of elastase-producing bacteria and characteristics of the most potent producer, Priestia megaterium gasm32. PMC.
- Diagnopal. (2023, September 4). Tris, Tris- HCl Buffer Protocol, Use and Preparation.
- ResearchGate. (2015, July 31). (PDF) Stabilization of Lyophilized Porcine Pancreatic Elastase.
- Reddit. (2021, October 16). How do you prepare Tris buffer?
- AMSBIO. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric).
- Jakimiuk, K., et al. (n.d.). Flavonoids as inhibitors of human neutrophil elastase. PMC.
- Cutignano, A., et al. (2022, March 8). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI.
- Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
- Sallenave, J. M. (2006, March 20). Human neutrophil elastase inhibitors in innate and adaptive immunity. Portland Press.
- ResearchGate. (n.d.). Relation of pH values to elastase activity and stability.
- Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References.
- Sigma-Aldrich. (n.d.). Elastase, Human Neutrophil, CAS 9004-06-2.
- Elastin Products Company. (n.d.). HSE assay using FH237.
- Sigma-Aldrich. (n.d.). Elastase, pancreatic from porcine pancreas Product Number E0127.
- Bio-Rad Antibodies. (n.d.). Native Human Elastase (Neutrophil).
- Celprogen. (n.d.). Porcine Pancreatic Elastase.
- Chemistry LibreTexts. (2025, March 26). 9.7: The Effect of pH on Enzyme Kinetics.
- Creative Enzymes. (n.d.). Effect of pH on Enzymatic Reaction.
- Abcam. (2023, October 30). ab204730 Neutrophil Elastase Activity Assay Kit (Fluorometric).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. celprogen.com [celprogen.com]
- 7. pH dependence of salt activation of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Stabilization of lyophilized porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A survey of elastase-producing bacteria and characteristics of the most potent producer, Priestia megaterium gasm32 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buffers for Biochemical Reactions [promega.sg]
- 17. reddit.com [reddit.com]
- 18. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. portlandpress.com [portlandpress.com]
- 22. content.abcam.com [content.abcam.com]
- 23. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 24. goldbio.com [goldbio.com]
- 25. Optimization of elastolysis conditions and elastolytic kinetic analysis with elastase from Bacillus licheniformis ZJUEL31410 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EPC Elastin Products Company > Method > HSE assay using FH237 [elastin.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Cleavage of H-Ala-Ala-Pro-Leu-pNA HCl
Welcome to the technical support center for the chromogenic substrate H-Ala-Ala-Pro-Leu-pNA HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enzymatic assays. As Senior Application Scientists, we have compiled this resource based on established principles of enzyme kinetics and our experience with common challenges encountered in the field.
Understanding the Assay
The substrate H-Ala-Ala-Pro-Leu-pNA HCl is a chromogenic peptide substrate used to measure the activity of certain proteases. The enzyme cleaves the peptide bond between Leucine (Leu) and p-nitroaniline (pNA). This cleavage releases the pNA molecule, which is yellow and can be quantified by measuring the absorbance of light at a specific wavelength (typically 405 nm). The rate of pNA release is directly proportional to the enzyme's activity.[1][2]
The peptide sequence, particularly the Pro-Leu at the C-terminus, suggests that this substrate is likely cleaved by enzymes with exopeptidase activity, such as aminopeptidases that cleave N-terminal residues, or endopeptidases with specific recognition sites. Leucine aminopeptidases (LAPs) are a prominent class of enzymes that hydrolyze N-terminal leucine residues from peptides and proteins.[3][4][5] Additionally, metalloproteases like thermolysin, which preferentially cleave at the N-terminal side of hydrophobic amino acids like leucine, could also utilize this substrate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What types of enzymes can cleave H-Ala-Ala-Pro-Leu-pNA HCl?
A1: This substrate is primarily designed for assaying aminopeptidases, particularly those with a specificity for leucine at the N-terminus (Leucine Aminopeptidases).[3][8] However, other proteases with a preference for cleaving before hydrophobic residues, such as the metalloprotease thermolysin, may also show activity.[6] The presence of proline in the P2 position can also make it a substrate for certain prolyl aminopeptidases.[9]
Q2: What is the expected wavelength for detecting the product?
A2: The released p-nitroaniline (pNA) has a maximum absorbance around 405 nm.[1][10] It is crucial to use a spectrophotometer or plate reader capable of measuring absorbance at this wavelength.
Q3: My lyophilized peptide substrate won't dissolve. What should I do?
A3: For peptides that are difficult to dissolve in aqueous buffers, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to create a stock solution.[10][11] This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically ≤1-2%) to avoid inhibiting the enzyme.[1] Always test the effect of the solvent on your enzyme's activity.
Q4: How should I store the substrate and enzyme?
A4: Lyophilized peptide substrates should be stored at -20°C or colder, protected from moisture.[12] Once dissolved, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] Enzymes should be stored according to the manufacturer's data sheet, typically at -20°C or -80°C in a glycerol-containing buffer to prevent freezing. When in use, keep enzymes on ice.[14]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic assay with H-Ala-Ala-Pro-Leu-pNA HCl.
Problem 1: No or Very Low Cleavage Rate (Low Signal)
This is one of the most frequent issues. The underlying cause can be related to the enzyme, the substrate, or the assay conditions.
Possible Causes & Solutions
-
Inactive Enzyme:
-
Improper Storage: Enzymes can lose activity if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.[14] Solution: Always aliquot your enzyme upon arrival and store it at the recommended temperature. Use a fresh aliquot for your experiment.
-
Degradation: The enzyme may have degraded over time. Solution: If possible, test the enzyme activity with a known, reliable substrate to confirm its viability.
-
-
Incorrect Assay Conditions:
-
Suboptimal pH: Most enzymes have a narrow optimal pH range for activity. For example, many serine proteases and metallopeptidases are active around neutral to slightly alkaline pH (7.0-8.5).[11][15] However, some proteases, like certain proline-specific proteases, have acidic pH optima.[16][17][18] Solution: Consult the literature or the enzyme's data sheet for the optimal pH. If this information is unavailable, perform a pH optimization experiment.
-
Suboptimal Temperature: Enzyme activity is highly dependent on temperature. While 37°C is a common starting point for many mammalian enzymes, some enzymes may have different optimal temperatures.[19][20] Solution: Verify the optimal temperature for your specific enzyme. If necessary, conduct a temperature optimization experiment.
-
Missing Cofactors: Some enzymes, particularly metalloproteases like leucine aminopeptidases, require metal ions (e.g., Zn²⁺, Mn²⁺) for their activity.[21] Solution: Check if your enzyme requires any cofactors. Ensure these are present in your assay buffer at the correct concentration. Conversely, chelating agents like EDTA in your buffer can inhibit these enzymes.
-
-
Problem with the Substrate:
-
Degradation: The substrate may have degraded due to improper storage or contamination. Solution: Use a fresh, properly stored aliquot of the substrate.
-
Incorrect Concentration: The substrate concentration might be too low, leading to a low reaction rate. Solution: Increase the substrate concentration. It is advisable to determine the Michaelis-Menten constant (Km) for your enzyme-substrate pair to work at a saturating substrate concentration (typically 5-10 times the Km).
-
Experimental Workflow for Troubleshooting Low Signal
Caption: Workflow for diagnosing low enzymatic activity.
Problem 2: High Background Signal (High Absorbance in No-Enzyme Control)
A high background signal can mask the true enzymatic activity and reduce the dynamic range of your assay.
Possible Causes & Solutions
-
Substrate Instability/Autohydrolysis:
-
The substrate may be unstable in the assay buffer and hydrolyze spontaneously. This is more likely to occur at extreme pH values or high temperatures. Solution: Run a time-course experiment with the substrate in the assay buffer without the enzyme. If you observe a significant increase in absorbance over time, you may need to adjust your buffer composition or pH.
-
-
Contamination:
-
Buffer Contamination: Your buffer or water might be contaminated with a protease. Solution: Use fresh, high-purity water and buffer reagents. Consider filtering your buffer through a 0.22 µm filter.
-
Sample Contamination: If you are measuring enzyme activity in a complex biological sample (e.g., cell lysate, serum), it may contain other proteases that can cleave the substrate. Solution: This is a more complex issue. You may need to use specific inhibitors for the contaminating proteases or partially purify your enzyme of interest.
-
-
Spectrophotometer/Plate Reader Issues:
-
Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength (around 405 nm).[1]
-
Dirty Plate/Cuvette: Contaminants on the plasticware can interfere with absorbance readings. Solution: Use new, clean plates or cuvettes.
-
Problem 3: Non-Linear Reaction Progress Curve
The initial phase of the reaction should be linear. If the curve plateaus too quickly or is non-linear from the start, it can lead to an underestimation of the true initial velocity.
Possible Causes & Solutions
-
Substrate Depletion:
-
If the enzyme concentration is too high or the substrate concentration is too low, the substrate will be consumed rapidly, causing the reaction rate to decrease. Solution: Reduce the enzyme concentration or increase the substrate concentration. Aim to measure the initial velocity where less than 10-15% of the substrate has been consumed.
-
-
Enzyme Instability:
-
The enzyme may be unstable under the assay conditions and lose activity over the course of the measurement. Solution: Perform a time-course experiment to assess the enzyme's stability in your assay buffer. If it is unstable, you may need to shorten the assay time or add stabilizing agents (e.g., BSA, glycerol), if compatible with your experiment.
-
-
Product Inhibition:
-
The product of the reaction (in this case, the cleaved peptide or pNA) may inhibit the enzyme's activity. Solution: Measure the initial velocity over a shorter time period before product accumulation becomes significant.
-
Data Presentation: Optimizing Assay Parameters
When optimizing your assay, it is useful to present the data in a clear, tabular format.
| Parameter | Range Tested | Optimal Value | Notes |
| pH | 5.0 - 9.0 (in 0.5 unit increments) | 7.5 | Use a stable buffer system for this pH range (e.g., Tris-HCl, HEPES). |
| Temperature | 25°C - 50°C (in 5°C increments) | 37°C | Ensure temperature equilibration before starting the reaction.[14] |
| Enzyme Conc. | 1 - 100 nM | 10 nM | Should be in the linear range of the assay. |
| Substrate Conc. | 0.1 - 5 x Km | >5 x Km | Ensure the concentration is well above the Km for zero-order kinetics. |
Experimental Protocols
Here are detailed protocols for key optimization experiments.
Protocol 1: pH Optimization
This protocol will help you determine the optimal pH for your enzyme's activity.
-
Prepare a series of buffers: Prepare a set of at least 5-6 different buffers covering a broad pH range (e.g., pH 5.0 to 9.0). Use buffers with appropriate buffering capacity for each pH value (e.g., Acetate for pH 4-5.5, MES for pH 5.5-6.5, HEPES for pH 7-8, Tris for pH 7.5-9).[11]
-
Prepare reaction mix: In a 96-well plate, set up reactions for each pH value. Each reaction should contain the buffer, the substrate (H-Ala-Ala-Pro-Leu-pNA HCl) at a fixed, saturating concentration, and any necessary cofactors.
-
Equilibrate temperature: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate reaction: Add the enzyme to each well to start the reaction.
-
Measure absorbance: Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate initial velocity: For each pH value, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (ΔAbs/min).
-
Plot data: Plot the initial velocity as a function of pH to identify the optimal pH.
Protocol 2: Enzyme and Substrate Concentration Titration
This protocol helps to establish the optimal concentrations for your assay.
Caption: Workflow for optimizing enzyme and substrate concentrations.
Part A: Enzyme Concentration Titration
-
Set up reactions: Use the optimal pH and temperature determined previously. Keep the substrate concentration constant and well above the expected Km.
-
Vary enzyme concentration: Prepare a series of reactions with varying enzyme concentrations (e.g., a serial dilution).
-
Measure and plot: Measure the initial velocity for each enzyme concentration. Plot initial velocity versus enzyme concentration. The resulting graph should be linear over a certain range. Choose an enzyme concentration from the middle of this linear range for subsequent experiments.
Part B: Substrate Concentration Titration (for Km Determination)
-
Set up reactions: Use the optimal pH, temperature, and the selected enzyme concentration from Part A.
-
Vary substrate concentration: Prepare a series of reactions with a wide range of substrate concentrations, typically from 0.1 x Km to 10 x Km (if Km is unknown, use a wide range, for example, from 1 µM to 1 mM).
-
Measure and plot: Measure the initial velocity for each substrate concentration. Plot initial velocity versus substrate concentration. This will yield a hyperbolic curve.
-
Determine Km and Vmax: Use non-linear regression analysis (e.g., Michaelis-Menten equation) or a linearized plot (e.g., Lineweaver-Burk) to calculate the Km and Vmax values. For routine assays, use a substrate concentration of at least 5-10 times the Km.
References
-
Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry, 387(12), 1535-1544. [Link]
-
Kale, A., et al. (2010). Crystal Structure of the Leucine Aminopeptidase from Pseudomonas putida Reveals the Molecular Basis for its Enantioselectivity and Broad Substrate Specificity. Journal of Molecular Biology, 398(5), 703-714. [Link]
-
González, J., & Robert, P. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. World Journal of Microbiology and Biotechnology, 36(5), 73. [Link]
-
Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: Diversity in structure and function. ResearchGate. [Link]
-
Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Semantic Scholar. [Link]
-
Lehtinen, P., et al. (2018). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Analytical Chemistry, 90(15), 9321-9327. [Link]
-
Svendsen, L. (1985). General Principles for the Assay of Proteases with Chromogenic Substrates. In Chromogenic Peptide Substrates (pp. 23-35). CRC Press. [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]
-
Tane, Q. K., & Tane, J. A. (2012). Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket. The Protein Journal, 31(7), 599-604. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
-
Cytiva. (2025). Factors affecting cleavage efficiency when using Cytiva™ Protein Select™ technology. Cytiva. [Link]
-
Novotná, E., et al. (2024). Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine. Analytical Chemistry. [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]
-
Promega. (n.d.). ProAlanase, Mass Spec Grade| Proline Specific Endopeptidase. Promega. [Link]
- Estell, D. A., et al. (2016). Compositions and methods comprising thermolysin protease variants.
- MEROPS. (n.d.). Proline specific endoprotease.
-
Yap, S. K., et al. (2022). Biochemical Characterisation and Structure Determination of a Novel Cold-Active Proline Iminopeptidase from the Psychrophilic Yeast, Glaciozyma antarctica PI12. International Journal of Molecular Sciences, 23(13), 7294. [Link]
-
Friberger, P. (1983). Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 49-55. [Link]
-
Pettit, S. C., et al. (2002). Replacement of the P1 Amino Acid of Human Immunodeficiency Virus Type 1 Gag Processing Sites Can Inhibit or Enhance the Rate of Cleavage by the Viral Protease. Journal of Virology, 76(20), 10226-10233. [Link]
-
Carvalho, K. M., et al. (1993). Characterization of the thermolysin-like cleavage of biologically active peptides by Xenopus laevis peptide hormone inactivating enzyme. Biochemistry, 32(23), 6065-6071. [Link]
-
Cline, K., et al. (1984). Thermolysin Is a Suitable Protease for Probing the Surface of Intact Pea Chloroplasts. Plant Physiology, 74(3), 675-678. [Link]
-
Li, S., et al. (2015). Structural basis for the autoprocessing of zinc metalloproteases in the thermolysin family. Proceedings of the National Academy of Sciences, 112(35), E4848-E4856. [Link]
- Estell, D. A., et al. (2014). Compositions and methods comprising thermolysin protease variants.
-
Gallimore, M. J., & Friberger, P. (1983). Chromogenic peptide substrate assays and their clinical applications. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-13. [Link]
-
Chen, M. W., et al. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. Proceedings of the National Academy of Sciences, 117(40), 24835-24846. [Link]
-
Li, Y., et al. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. PLoS ONE, 15(9), e0239080. [Link]
-
Brennan, S. O., & Nakayama, K. (1998). Cleavage of proalbumin peptides by furin reveals unexpected restrictions at the P2 and P'1 sites. European Journal of Biochemistry, 258(2), 528-532. [Link]
-
Stone, K. L., & Williams, K. R. (2009). Enzymatic Cleavage of Proteins. In The Protein Protocols Handbook (pp. 553-565). Humana Press. [Link]
-
LaVallie, E. R., & Riggs, P. (2000). Enzymatic and Chemical Cleavage of Fusion Proteins. Current Protocols in Molecular Biology, 16(4), 16.4.1-16.4.17. [Link]
-
Yamamoto, K., et al. (2017). A Novel Method for the Determination of Protease Cleavage Specificity Using Biotin-Labeled Peptide Substrates. The Open Biochemistry Journal, 11, 1-10. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Characterization of the thermolysin-like cleavage of biologically active peptides by Xenopus laevis peptide hormone inactivating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermolysin Is a Suitable Protease for Probing the Surface of Intact Pea Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 脯氨酸特异性内切蛋白酶 来源于黄杆菌 属 lyophilized powder, ≥5.0 units/mg solid | Sigma-Aldrich [sigmaaldrich.com]
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- 20. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Preventing Auto-Hydrolysis of H-Ala-Ala-Pro-Leu-pNA HCl
Welcome to the Technical Support Center for handling H-Ala-Ala-Pro-Leu-pNA HCl , a highly sensitive chromogenic substrate commonly used in serine protease and elastase assays. Because this substrate relies on the release of p-nitroaniline (pNA) to generate a measurable signal at 405 nm, premature cleavage (auto-hydrolysis) of the pNA leaving group is the most frequent cause of assay failure and high background noise.
This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity.
The Causality of Abiotic Hydrolysis
To stop auto-hydrolysis, you must understand its molecular trigger. The pNA chromophore is covalently linked to the C-terminal Leucine of the peptide sequence via an amide bond. While stable in a desiccated solid state, this amide bond is highly susceptible to nucleophilic attack by water molecules.
When the substrate is exposed to aqueous environments, elevated temperatures, or alkaline conditions (high pH), the hydroxide ions ( OH− ) act as strong nucleophiles. They attack the carbonyl carbon of the amide bond, spontaneously cleaving it without the need for an enzyme. This abiotic (non-enzymatic) hydrolysis releases free, yellow pNA, ruining your baseline absorbance .
Caption: Logical relationships driving the abiotic auto-hydrolysis of pNA substrates.
Troubleshooting Guides & FAQs
Q: Why is my negative control (substrate + buffer, no enzyme) turning yellow and showing high absorbance at 405 nm? A: This is the hallmark of abiotic auto-hydrolysis. If your blank is turning yellow, the amide bond linking the peptide to the pNA group has been cleaved prior to or during the assay. This is almost always caused by improper stock storage (e.g., moisture contamination) or running the assay at an excessively high pH or temperature .
Q: How should I terminate my end-point assays to prevent post-assay substrate degradation? A: Many legacy protocols recommend using strong bases like 0.5 M NaOH to stop enzymatic reactions. Do not do this with pNA substrates. High pH severely accelerates the base-catalyzed abiotic hydrolysis of the unreacted substrate, artificially inflating your background absorbance by up to 55%. Instead, terminate the reaction using 0.1 M Tris buffer (pH 12) or a mild acid, which stops the enzyme without triggering massive substrate degradation .
Quantitative Stability Matrix
To ensure experimental reproducibility, strictly adhere to the following empirically validated storage parameters:
| Storage State | Solvent Environment | Temperature | Maximum Shelf Life | Risk of Auto-Hydrolysis |
| Lyophilized Powder | None (Desiccated) | -80°C | 2 Years | Negligible |
| Lyophilized Powder | None (Desiccated) | -20°C | 1 Year | Low |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months | Low |
| Stock Solution | Anhydrous DMSO | -20°C | 1 Month | Moderate |
| Working Solution | Aqueous Assay Buffer | Room Temp | < 4 Hours | High |
Self-Validating Experimental Protocol
To guarantee that auto-hydrolysis has not compromised your substrate before you even begin your assay, utilize this self-validating preparation workflow.
Step-by-Step Methodology
Step 1: Thermal Equilibration Remove the lyophilized H-Ala-Ala-Pro-Leu-pNA HCl vial from the -80°C freezer. Do not open it immediately. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will trigger hydrolysis upon reconstitution.
Step 2: Reconstitution In a dry environment, add fresh, anhydrous DMSO to the vial to achieve a stock concentration of 10 mM to 100 mM (Solubility is ≥ 100 mg/mL) . Vortex gently until completely dissolved.
Step 3: The Self-Validation Check (Critical) Before proceeding, you must prove the stock is pristine.
-
Dilute a 10 µL aliquot of your new DMSO stock into 990 µL of your aqueous assay buffer (pH 7.4).
-
Immediately read the absorbance at 405 nm against a pure buffer blank.
-
Validation Criteria: An OD405<0.05 confirms the absence of auto-hydrolysis. If the OD405>0.1 , the stock has already degraded (likely due to wet DMSO) and must be discarded.
Step 4: Aliquoting and Storage Dispense the validated stock solution into single-use amber microcentrifuge tubes (to protect from light-induced degradation). Purge the tubes with inert gas (Argon or Nitrogen) if available, seal tightly, and store immediately at -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce condensation and thermal stress.
Caption: Optimal step-by-step workflow for handling and storing H-Ala-Ala-Pro-Leu-pNA HCl.
References
-
Title: Thrombin and Factor Xa Hydrolysis of Chromogenic Substrates in the Presence of Sulfated Derivatives of Galactomannan and Galactoglucomannan Natural Gels Source: MDPI (Polymers) URL: [Link]
-
Title: Sources of abiotic hydrolysis of chromogenic substrates in soil enzyme assays: Storage, termination, and incubation Source: ResearchGate (Soil Biology and Biochemistry) URL: [Link]
H-Ala-Ala-Pro-Leu-pNA HCl stability in DMSO vs aqueous solvents
Welcome to our dedicated technical support guide for the chromogenic substrate H-Ala-Ala-Pro-Leu-pNA HCl (AAP-Leu-pNA). This resource is designed for researchers, scientists, and drug development professionals who rely on the accurate and reproducible performance of this substrate in their enzymatic assays. Here, we address common questions and concerns regarding its stability in two of the most frequently used solvents: dimethyl sulfoxide (DMSO) and various aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of H-Ala-Ala-Pro-Leu-pNA HCl?
For initial solubilization and long-term storage, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[1][2] This is primarily due to the peptide's limited solubility in aqueous buffers and the higher stability of peptides in organic solvents compared to aqueous environments.[1][2] DMSO is a polar aprotic solvent with a strong solubilizing capacity for a wide range of organic molecules, including peptide substrates.[3]
It is crucial to use anhydrous (water-free) DMSO, as the presence of water can significantly reduce the solubility of the peptide and potentially introduce hydrolytic degradation pathways even during storage.[4]
Q2: I've prepared a stock solution in DMSO. What is the best way to store it and for how long is it stable?
DMSO stock solutions of H-Ala-Ala-Pro-Leu-pNA HCl should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -20°C or, for extended periods (over 6 months), at -80°C.[5][7] When stored correctly, DMSO stock solutions can be stable for up to six months at -20°C.[7][8] Always protect the solution from light and moisture.[2][5]
Q3: Can I prepare a stock solution of H-Ala-Ala-Pro-Leu-pNA HCl directly in an aqueous buffer?
Directly preparing a concentrated stock solution in an aqueous buffer is generally not recommended due to the limited solubility of H-Ala-Ala-Pro-Leu-pNA HCl in such systems.[2] Attempting to do so may result in incomplete dissolution, leading to inaccurate concentration determination and unreliable experimental results.
For the final assay, the concentrated DMSO stock solution should be diluted into the appropriate aqueous assay buffer. The final concentration of DMSO in the assay should be kept to a minimum, typically below 1-5%, to avoid potential interference with enzyme activity.[9][10]
Q4: What are the primary degradation pathways for H-Ala-Ala-Pro-Leu-pNA HCl in aqueous solutions?
In aqueous solutions, peptides and p-nitroanilide (pNA) substrates are susceptible to several degradation pathways:
-
Hydrolysis: This is a major concern in aqueous environments.[11] The amide bonds within the peptide backbone and the amide linkage between the leucine and the p-nitroaniline can be cleaved by water. This process is often catalyzed by acidic or basic conditions.[11][12]
-
Deamidation: This can occur at asparagine and glutamine residues, though this specific peptide does not contain them.
-
Oxidation: While this peptide does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over extended periods, especially in the presence of metal ions or light.[11][13]
The rate of these degradation reactions is influenced by pH, temperature, and the presence of catalysts.[11][14]
Q5: How does the stability of H-Ala-Ala-Pro-Leu-pNA HCl in DMSO compare to its stability in aqueous buffers?
H-Ala-Ala-Pro-Leu-pNA HCl is significantly more stable in anhydrous DMSO than in aqueous buffers. DMSO is an aprotic solvent, meaning it does not readily donate protons, which minimizes the risk of acid- or base-catalyzed hydrolysis.[3] By dissolving the peptide in anhydrous DMSO, the primary reactant for hydrolysis (water) is largely excluded, thus preserving the integrity of the molecule.
The table below summarizes the key stability considerations:
| Solvent System | Primary Degradation Pathways | Recommended Storage | Estimated Stability of Stock Solution |
| Anhydrous DMSO | Minimal; potential for oxidation over very long term | -20°C or -80°C, protected from light and moisture[5][7] | Up to 6 months at -20°C[7][8] |
| Aqueous Buffers | Hydrolysis of peptide and pNA amide bonds[11] | Not recommended for stock solutions | Limited; prepare fresh for immediate use[1] |
Troubleshooting Guide
Issue: My substrate solution appears cloudy or has visible precipitate.
-
Cause: This typically indicates that the solubility limit has been exceeded in the chosen solvent, or the solvent (e.g., DMSO) may have absorbed moisture.[4]
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO.[4]
-
Gentle warming (to around 37°C) and sonication can aid in dissolving the peptide.[4][15]
-
If the issue persists in an aqueous working solution, the concentration of the substrate may be too high for the buffer system. Consider preparing a more dilute working solution.
-
Issue: I am observing high background signal (autohydrolysis) in my "no enzyme" control wells.
-
Cause: This suggests that the H-Ala-Ala-Pro-Leu-pNA HCl is degrading in your aqueous assay buffer, leading to the spontaneous release of p-nitroaniline. This is more likely to occur at a non-optimal pH or if the buffer has been stored for an extended period.[16]
-
Solution:
-
Optimize Buffer pH: Ensure your assay buffer pH is within a stable range for the substrate, typically around neutral pH. Extreme pH values can accelerate hydrolysis.[11]
-
Prepare Fresh Buffers: Always use freshly prepared assay buffers.
-
Minimize Incubation Time: Reduce the pre-incubation time of the substrate in the aqueous buffer before starting the enzymatic reaction.
-
Issue: My enzyme activity appears lower than expected.
-
Cause: If you have ruled out issues with your enzyme, the problem could lie with the substrate's integrity or concentration.
-
Solution:
-
Verify Stock Solution Integrity: If your DMSO stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from lyophilized powder.[5][6]
-
Confirm Stock Concentration: Incomplete initial dissolution can lead to a lower-than-calculated stock concentration. Ensure the peptide is fully dissolved in DMSO before making further dilutions.
-
Check for DMSO Inhibition: While generally well-tolerated at low percentages, some enzymes can be inhibited by higher concentrations of DMSO. Prepare a control with varying, low concentrations of DMSO to assess its effect on your specific enzyme.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
H-Ala-Ala-Pro-Leu-pNA HCl (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized H-Ala-Ala-Pro-Leu-pNA HCl to reach room temperature before opening to prevent moisture condensation.[15]
-
Calculation: Determine the required mass of the peptide for your desired volume and concentration. The molecular weight of the free base is approximately 590.63 g/mol ; however, always refer to the manufacturer's certificate of analysis for the exact molecular weight of your lot, accounting for the HCl salt.
-
Dispensing Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the peptide powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no suspended particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 6 months) or -80°C for long-term storage.[5][7]
Workflow for Preparing Working Solutions
Caption: Recommended workflow for H-Ala-Ala-Pro-Leu-pNA HCl solution preparation.
Understanding Degradation Pathways
The stability of H-Ala-Ala-Pro-Leu-pNA HCl is dictated by its chemical structure, which includes multiple amide bonds.
Caption: Primary sites of hydrolytic attack on H-Ala-Ala-Pro-Leu-pNA HCl in aqueous solutions.
In aqueous environments, water molecules can act as nucleophiles, attacking the carbonyl carbons of the amide bonds. This process, known as hydrolysis, is the primary reason for the limited stability of the substrate in aqueous solutions and is often accelerated by non-neutral pH.[11] In contrast, the aprotic nature of DMSO significantly hinders this degradation mechanism, making it the superior solvent for storage.
References
- Chroma Peptides. (2025, September 14). Storage & Handling.
- Sigma-Aldrich.
- Benchchem. (2025). An In-Depth Technical Guide to p-Nitroanilide Peptide Substrates for Protease Research and Drug Development.
- Alfa Chemistry. Methods To Improve Peptide Stability.
- Advances in the stability challenges of bioactive peptides and improvement str
- Sigma-Aldrich. N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). PMC.
- Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2026, February 3). PMC.
- Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. (2025, February 23). ACS Omega.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Peptide Solubiliz
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1).
- Sigma-Aldrich. N-Acetyl-Ile-Glu-Pro-Asp-p-nitroaniline (A6470)
- Chem-Impex. H-Ala-Ala-Pro-pNAHCl.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- Sigma-Aldrich. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388)
- What is the most appropriate way to dissolve and stock N-succinyl-Ala-Ala-Ala-p-nitroanilide (elastase substrate) in solution?. (2021, April 14).
- The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions. (n.d.). PubMed.
- Benchchem. (2025).
- Enzymatic Hydrolysis of p -Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. (n.d.).
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM.
- ChemPep. Peptide Storage & Handling.
- On the stability of peptide nucleic acid duplexes in the presence of organic solvents. (n.d.). PMC.
- NIBSC. Peptide Handling, dissolution & Storage.
- Hydrolysis of synthetic substrate, L-pyroglutamyl p-nitroanilide is catalyzed solely by pyroglutamyl aminopeptidase I in r
- Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Proteins.
- GenScript. Peptide Storage and Handling Guidelines.
- Benchchem. (2025). Application Notes and Protocols for Suc-ala-ala-pro-leu-pna in Enzyme Assays.
- MedChemExpress. Suc-Ala-Ala-Pro-Leu-pNA (N-Succinyl-AAPL-p-nitroanilide) | Tripeptide.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Storage & Handling - Chroma Peptides [chromapeptides.co.uk]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
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A Head-to-Head Comparison of Chromogenic Substrates for Elastase Assays: H-Ala-Ala-Pro-Leu-pNA vs. MeOSuc-Ala-Ala-Pro-Val-pNA
For researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and tissue remodeling, the accurate quantification of neutrophil elastase activity is a critical pursuit. As a serine protease involved in a host of pathological conditions, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis, the selection of an appropriate substrate for its detection is a foundational experimental choice. This guide provides an in-depth technical comparison of two commonly employed chromogenic substrates: H-Ala-Ala-Pro-Leu-pNA HCl and MeOSuc-Ala-Ala-Pro-Val-pNA.
The core principle of these assays is the enzymatic cleavage of the substrate by elastase, which liberates the chromophore p-nitroaniline (pNA).[1][2] The increase in absorbance at 405-410 nm, corresponding to the release of pNA, is directly proportional to elastase activity.[3][4] While both substrates operate on this principle, their structural differences impart distinct kinetic properties and practical handling considerations that can significantly impact experimental outcomes.
Substrate Properties and Performance Characteristics
The choice between H-Ala-Ala-Pro-Leu-pNA and MeOSuc-Ala-Ala-Pro-Val-pNA often hinges on a trade-off between specificity, sensitivity, and solubility.
MeOSuc-Ala-Ala-Pro-Val-pNA is widely recognized as a highly sensitive and specific substrate for human neutrophil elastase (HNE).[5][6] The methoxysuccinyl (MeOSuc) group at the N-terminus enhances solubility and protects the peptide from non-specific degradation by other proteases. The valine residue at the P1 position is an optimal recognition site for HNE, contributing to its high catalytic efficiency.[7]
H-Ala-Ala-Pro-Leu-pNA HCl , on the other hand, is a more traditional substrate. While the core peptide sequence is recognized by elastase, the free N-terminus can make it more susceptible to exopeptidases. The leucine at the P1 position is also cleaved by elastase, though for some elastases, valine is preferred, potentially resulting in lower catalytic efficiency compared to the valine-containing counterpart.
The following table summarizes the key characteristics of each substrate:
| Feature | H-Ala-Ala-Pro-Leu-pNA HCl | MeOSuc-Ala-Ala-Pro-Val-pNA |
| Peptide Sequence | Ala-Ala-Pro-Leu | Ala-Ala-Pro-Val |
| N-terminal modification | None (free amine) | Methoxysuccinyl (MeOSuc) |
| P1 Residue | Leucine | Valine |
| Reported Specificity | Good for elastase | Excellent for Human Neutrophil Elastase |
| Sensitivity | Moderate | High |
| Solubility | Generally soluble in DMSO | Highly soluble in DMSO and other organic solvents.[5][6] |
Kinetic Parameters: A Deeper Dive
The Michaelis-Menten kinetic parameters, Km and kcat, provide a quantitative measure of enzyme-substrate interaction and catalytic turnover. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The specificity constant (kcat/Km) is the most informative parameter for comparing the efficiency of different substrates.
While direct side-by-side comparisons in a single study are scarce, the literature provides kinetic data for MeOSuc-Ala-Ala-Pro-Val-pNA with HNE. For instance, kcat/Km values have been reported to be as high as 185,000 M-1s-1 in 0.10 M phosphate buffer.[8][9] Kinetic data for H-Ala-Ala-Pro-Leu-pNA HCl is less consistently reported, but related substrates with a P1 leucine residue generally show good reactivity.[10]
| Kinetic Parameter | MeOSuc-Ala-Ala-Pro-Val-pNA (with HNE) | H-Ala-Ala-Pro-Leu-pNA HCl (with elastase) |
| Km | Varies with conditions | Generally in the millimolar range[11] |
| kcat | Varies with conditions | - |
| kcat/Km | High (e.g., 185,000 M-1s-1)[8][9] | Moderate |
Expert Insight: The higher specificity constant of MeOSuc-Ala-Ala-Pro-Val-pNA makes it the substrate of choice for applications requiring high sensitivity, such as screening for low-potency inhibitors or detecting minimal elastase activity in biological samples.
Visualizing the Assay Principle and Workflow
The fundamental reaction and the experimental process can be visualized through the following diagrams.
Caption: Enzymatic cleavage of the pNA substrate by elastase.
Caption: A typical workflow for comparing elastase substrates.
Experimental Protocol for Comparative Analysis
To provide a framework for an objective comparison, the following detailed protocol is provided. This self-validating system ensures that observed differences are attributable to the substrates themselves.
Materials:
-
Human Neutrophil Elastase (HNE)
-
H-Ala-Ala-Pro-Leu-pNA HCl
-
MeOSuc-Ala-Ala-Pro-Val-pNA
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Substrate Stock Solution Preparation:
-
Prepare 100 mM stock solutions of both H-Ala-Ala-Pro-Leu-pNA HCl and MeOSuc-Ala-Ala-Pro-Val-pNA in 100% DMSO.
-
Causality: DMSO is used to ensure complete solubilization of the hydrophobic peptide substrates.[2]
-
-
Working Substrate Solutions:
-
Create a series of dilutions of each substrate stock solution in Assay Buffer to achieve final concentrations ranging from 0.1x to 10x the expected Km. A typical starting range would be 0.05 mM to 2 mM.
-
Causality: A range of substrate concentrations is essential for determining the Michaelis-Menten kinetic parameters (Km and Vmax).
-
-
Enzyme Preparation:
-
Prepare a working solution of HNE in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes. A starting concentration of 10-50 nM is often appropriate.[3]
-
Keep the enzyme solution on ice to maintain its activity.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of each working substrate solution to triplicate wells.
-
Include "no enzyme" control wells for each substrate concentration to measure background substrate hydrolysis.
-
Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the HNE working solution to all wells (except the "no enzyme" controls, to which 25 µL of Assay Buffer is added).
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Convert ΔA/min to µmol/min using the Beer-Lambert law (A = εcl), where ε for pNA is approximately 8,800 M-1cm-1.[1][12] Note that the pathlength (l) for a 96-well plate needs to be determined for the specific plate and volume used.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each substrate.
-
Conclusion and Recommendations
Both H-Ala-Ala-Pro-Leu-pNA HCl and MeOSuc-Ala-Ala-Pro-Val-pNA are valuable tools for the measurement of elastase activity.
MeOSuc-Ala-Ala-Pro-Val-pNA stands out as the superior choice for assays demanding high sensitivity and specificity, particularly when working with human neutrophil elastase in complex biological matrices. Its N-terminal modification confers greater stability and its P1 valine residue is optimally recognized by HNE.
H-Ala-Ala-Pro-Leu-pNA HCl remains a cost-effective and suitable option for routine elastase assays where high sensitivity is not the primary concern, or when studying elastases with a preference for leucine at the P1 position.
Ultimately, the choice of substrate should be guided by the specific requirements of the experiment. For researchers developing novel elastase inhibitors or investigating subtle changes in elastase activity, the enhanced performance of MeOSuc-Ala-Ala-Pro-Val-pNA will likely justify its use. For more general applications, H-Ala-Ala-Pro-Leu-pNA HCl can provide reliable data. It is always recommended to empirically validate the chosen substrate under your specific assay conditions.
References
-
Castillo MJ, et al. Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups in assays for serine proteases. Anal Biochem. 1979 Oct 15;99(1):53-64. [Link]
-
Lottspeich, F., et al. Serine protease specificity for peptide chromogenic substrates. PubMed. [Link]
-
Haemostasis, T. V. Chromogenic Substrates. [Link]
-
Instrumentation Laboratory. Chromogenic Substrate Products. [Link]
- Google Patents. EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
-
Peptidepharma. H-Ala-Ala-Ala-pNA • HCl. [Link]
-
Yasutaka, Y., et al. Reactivity of human leukocyte elastase and porcine pancreatic elastase toward peptide 4-nitroanilides containing model desmosine residues. Evidence that human leukocyte elastase is selective for cross-linked regions of elastin. PubMed. [Link]
-
ResearchGate. Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach. [Link]
-
BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. [Link]
-
PNAS. Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. [Link]
-
Taylor & Francis. 4-Nitroaniline – Knowledge and References. [Link]
-
PeptaNova. Elastase specific Substrates. [Link]
-
Chromogenix. Trypsin. [Link]
-
Powers, J. C., et al. Substrate specificity of human pancreatic elastase 2. PubMed. [Link]
-
BioVision. Trypsin Activity Colorimetric Assay Kit. [Link]
-
MDPI. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. [Link]
-
Tuppy, H., et al. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a Highly Specific Substrate for Granulocyte Elastase. PubMed. [Link]
-
Bieth, J., & Wermuth, C. G. The action of elastase on p-nitroanilide substrates. PubMed. [Link]
-
RCSB PDB. 6EST: INTERACTION OF THE PEPTIDE CF3-LEU-ALA-NH-C6H4-CF3(TFLA) WITH PORCINE PANCREATIC ELASTASE. X-RAY STUDIES AT 1.8 ANGSTROMS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 6. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]
- 7. Reactivity of human leukocyte elastase and porcine pancreatic elastase toward peptide 4-nitroanilides containing model desmosine residues. Evidence that human leukocyte elastase is selective for cross-linked regions of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Cross-reactivity of H-Ala-Ala-Pro-Leu-pNA HCl with non-elastase serine proteases
Navigating Substrate Promiscuity: A Comparison Guide to H-Ala-Ala-Pro-Leu-pNA HCl Cross-Reactivity with Non-Elastase Serine Proteases
As a Senior Application Scientist, one of the most frequent assay design failures I encounter in the laboratory is the unverified assumption of absolute substrate specificity. H-Ala-Ala-Pro-Leu-pNA HCl (and its N-terminally blocked derivatives like Suc-Ala-Ala-Pro-Leu-pNA) is classically deployed as a chromogenic reporter for elastases, particularly pancreatic elastase[1]. The enzymatic hydrolysis of the peptide bond between the P1 Leucine and the p-nitroaniline (pNA) leaving group liberates a yellow chromophore measurable spectrophotometrically at 405 nm[1].
However, the P1 Leucine residue, while optimal for the S1 hydrophobic pocket of elastase, is inherently permissive. This structural flexibility invites significant cross-reactivity with a diverse panel of non-elastase serine proteases and amidohydrolases. For researchers in drug development and diagnostic assay design, failing to account for this cross-reactivity leads to false-positive kinetic data and skewed inhibitor IC50 values.
This guide provides an objective, data-driven comparison of H-Ala-Ala-Pro-Leu-pNA's reactivity across different protease families and establishes a self-validating protocol to mathematically isolate true elastase activity.
Mechanistic Basis of Cross-Reactivity
The specificity of serine proteases is primarily dictated by the interaction between the substrate's P1 residue and the enzyme's S1 binding pocket. Elastases typically prefer small aliphatic residues (like Valine or Alanine) but can comfortably accommodate Leucine[1]. Because Leucine is a larger hydrophobic residue, H-Ala-Ala-Pro-Leu-pNA becomes a viable target for other proteases featuring expansive, hydrophobic S1 pockets:
-
Bacterial SPATE Proteases: Serine Protease Autotransporters of Enterobacteriaceae (SPATEs), such as EspPα from enterohemorrhagic E. coli, exhibit robust elastase-like activity and efficiently cleave the Ala-Ala-Pro-Leu sequence[2].
-
Staphylococcal Proteases: The SplD protease from Staphylococcus aureus, which possesses a classic serine protease fold, demonstrates strict substrate specificity but uniquely hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA among standard chromogenic panels[3].
-
Seminal Plasma Aminopeptidases: In human seminal plasma, acyl amidase-like leucine aminopeptidases catalytically hydrolyze this substrate[4]. This amidolytic activity highly correlates with Prostate-Specific Antigen (PSA) levels and is measured at 2.33 times higher concentrations in azoospermia samples compared to healthy controls[5].
Logical mapping of H-Ala-Ala-Pro-Leu-pNA cross-reactivity driven by P1 Leucine recognition.
Comparative Performance Data
To objectively evaluate the utility of H-Ala-Ala-Pro-Leu-pNA, we must compare its cleavage efficiency across different enzymes. The table below synthesizes the cross-reactivity profile and quantitative behavior, highlighting the necessity for orthogonal validation when using this substrate in complex biological matrices.
| Enzyme / Protease Class | Source Organism | Quantitative Cleavage / Kinetic Note | Specificity / Alternative Substrate | Inhibitor for Assay Deconvolution |
| Pancreatic Elastase | Porcine / Human | Canonical Target (High kcat/Km)[1] | MeOSuc-Ala-Ala-Pro-Val-pNA[6] | Sivelestat, α1-PI |
| EspPα (SPATE) | Escherichia coli | High (100% Resistant to α1-PI inhibition)[2] | Pepsin A (Macromolecular)[2] | PMSF, AEBSF |
| SplD Protease | S. aureus | Low/Moderate (Inefficient kinetics)[3] | Native β-casein[3] | DFP |
| Leucine Aminopeptidase | Human Seminal Plasma | High (2.33x higher in azoospermia)[5] | L-Leucine-pNA | Amastatin, Actinonin[4] |
Data Synthesis Note: Because H-Ala-Ala-Pro-Leu-pNA is cleaved by seminal aminopeptidases and bacterial SPATEs, pNA release in mixed samples (e.g., microbiome-rich clinical isolates) cannot be solely attributed to elastase without proper controls.
Self-Validating Experimental Protocol: Deconvoluting Elastase Activity
Experience dictates that a single-substrate assay in a crude lysate or complex fluid is scientifically incomplete. To ensure trustworthiness, I mandate a "subtraction assay" approach. By utilizing selective inhibitors, we create a self-validating system that mathematically isolates true elastase activity from cross-reactive background noise.
Objective: Quantify true pancreatic elastase activity in a complex biological matrix using H-Ala-Ala-Pro-Leu-pNA HCl, controlling for aminopeptidase and SPATE cross-reactivity.
Materials:
-
Substrate: 10 mM H-Ala-Ala-Pro-Leu-pNA HCl stock in 100% DMSO[1].
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.
-
Inhibitor A (Aminopeptidase specific): Amastatin (1 mM stock)[4].
-
Inhibitor B (Serpin/Elastase specific): α1-Proteinase Inhibitor (α1-PI) or Sivelestat. (Note: EspPα is resistant to α1-PI inactivation, allowing differentiation[2]).
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the substrate stock in Assay Buffer to a working concentration of 1 mM. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation[2].
-
Matrix Aliquoting: Divide the complex biological sample into four distinct reaction wells (90 µL each) in a 96-well clear-bottom microplate:
-
Well 1: Total Activity (Uninhibited)
-
Well 2: Aminopeptidase Inhibited (+ 10 µM Amastatin)
-
Well 3: Elastase Inhibited (+ 10 µM Sivelestat or excess α1-PI)
-
Well 4: Blank (Assay Buffer only)
-
-
Pre-incubation (Causality Check): Incubate the plate at 37°C for 15 minutes. Why? Serine protease inhibitors, particularly serpins like α1-PI, require time to form the irreversible covalent acyl-enzyme complex. Skipping this step leads to underestimating inhibitor efficacy and overestimating cross-reactivity.
-
Reaction Initiation: Add 10 µL of the 1 mM H-Ala-Ala-Pro-Leu-pNA working solution to all wells (Final substrate concentration = 100 µM).
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Monitor the linear increase in absorbance at 405 nm continuously for 10–20 minutes at 37°C[1].
-
Data Deconvolution:
-
Total Amidolytic Activity = Rate of Well 1 - Rate of Well 4.
-
Aminopeptidase Contribution = Rate of Well 1 - Rate of Well 2.
-
True Elastase Activity = Rate of Well 2 - Rate of Well 3.
-
SPATE/Other Serine Protease Activity = Rate of Well 3 (since Sivelestat/α1-PI blocks elastase but not EspPα)[2].
-
Multiplexed inhibition workflow to isolate true elastase activity from cross-reactive proteases.
Strategic Recommendations for Drug Development
When screening for elastase inhibitors, utilizing H-Ala-Ala-Pro-Leu-pNA in crude extracts is a high-risk strategy due to the promiscuity of the P1 Leucine.
-
For High-Throughput Screening (HTS): If you are screening against purified recombinant elastase, H-Ala-Ala-Pro-Leu-pNA is highly cost-effective and yields excellent signal-to-noise ratios.
-
For Cell-Based or In Vivo Models: Transition to a more stringent substrate. For example, MeOSuc-Ala-Ala-Pro-Val-pNA replaces the P1 Leucine with Valine, significantly tightening the S1 pocket requirement and drastically reducing cross-reactivity with seminal aminopeptidases and Staphylococcal SplD[6].
Scientific integrity demands that we understand the limitations of our reagents. H-Ala-Ala-Pro-Leu-pNA HCl is a powerful tool, but its susceptibility to non-elastase serine proteases and amidohydrolases requires rigorous, controlled assay design. By implementing differential inhibition protocols, researchers can confidently extract high-fidelity kinetic data even in the presence of cross-reactive enzymes.
References
-
PubMed. "Amidolytic activities and prostate-specific antigen in human seminal plasma." National Center for Biotechnology Information. URL: [Link]
-
PLOS One. "Biochemical and Structural Characterization of SplD Protease from Staphylococcus aureus." PLOS One. URL: [Link]
-
PLOS One. "Structural and Functional Characterization of Cleavage and Inactivation of Human Serine Protease Inhibitors by the Bacterial SPATE Protease EspPα from Enterohemorrhagic E. coli." PLOS One. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural and Functional Characterization of Cleavage and Inactivation of Human Serine Protease Inhibitors by the Bacterial SPATE Protease EspPα from Enterohemorrhagic E. coli | PLOS One [journals.plos.org]
- 3. Biochemical and Structural Characterization of SplD Protease from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amidolytic activities and prostate-specific antigen in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
h-Ala-ala-pro-leu-pna hcl proper disposal procedures
As a Senior Application Scientist, I recognize that handling chromogenic peptide substrates requires more than just following a basic protocol; it demands a deep mechanistic understanding of the chemical moieties involved. H-Ala-Ala-Pro-Leu-pNA HCl (CAS 201732-32-3) is a highly specific synthetic substrate utilized primarily for the colorimetric determination of elastase and related proteases[1][2].
While the peptide sequence itself (Ala-Ala-Pro-Leu) is biologically benign, the conjugated chromophore—p-nitroaniline (pNA) —poses significant toxicological and environmental hazards[3]. This guide provides the authoritative operational and disposal framework required to ensure laboratory safety, regulatory compliance, and assay integrity.
Mechanistic Toxicity & Causality
To handle and dispose of H-Ala-Ala-Pro-Leu-pNA HCl safely, one must understand the causality behind its toxicity.
In an enzymatic assay, elastase cleaves the scissile bond between the C-terminal Leucine and the pNA group. This hydrolysis releases free p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric quantification. However, free pNA is highly toxic via inhalation, ingestion, and dermal absorption[3].
The Toxicological Mechanism: Once absorbed into the bloodstream, p-nitroaniline acts as a potent oxidizing agent. It oxidizes the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), resulting in methemoglobinemia [4][5]. Methemoglobin cannot bind oxygen, leading to systemic hypoxia, cyanosis, and potential hepatotoxicity upon chronic exposure[6].
Crucial Safety Insight: It is a common misconception that the intact, unreacted peptide is non-toxic. Safety Data Sheets (SDS) for pNA-conjugated peptides explicitly state that the toxic properties of pNA may still be present even when covalently bound to the peptide backbone[3]. Therefore, both the unreacted substrate and the cleaved assay waste must be treated as highly toxic chemical waste.
Quantitative Data & Chemical Properties
Table 1: Chemical and Toxicological Profile
| Property | H-Ala-Ala-Pro-Leu-pNA HCl (Intact) | p-Nitroaniline (Cleaved Chromophore) |
| CAS Number | 201732-32-3[1] | 100-01-6[3] |
| Primary Hazard | Toxic (Bound pNA)[3] | Acute Toxicity, Methemoglobinemia[4][5] |
| Solubility | DMSO (>100 mM), Methanol[7] | Soluble in ethanol, ether, methanol[6] |
| Storage Temp | -20°C, desiccated & protected from light | Room temperature, protected from light |
| Environmental | Aquatic toxicity (assumed via pNA) | Harmful to aquatic life (Chronic 3, H412)[3] |
Step-by-Step Methodologies
A. Safe Handling & Assay Preparation
To prevent accidental exposure to aerosolized pNA-peptide dust and ensure assay reproducibility, follow this strict operational workflow:
-
Engineering Controls: Weigh the lyophilized H-Ala-Ala-Pro-Leu-pNA HCl powder exclusively within a Class II biological safety cabinet or a certified chemical fume hood. Do not manipulate the dry powder on an open bench[3].
-
Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is highly recommended), a fully buttoned lab coat, and wrap-around safety goggles.
-
Reconstitution: Dissolve the powder in a compatible organic solvent (e.g., anhydrous DMSO) to create a concentrated stock solution (>100 mM). Vortex gently until fully dissolved.
-
Dilution: Dilute the stock into your working assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5) immediately prior to the experiment.
-
Storage: Aliquot and store any unused stock solutions at -20°C. Protect from light to prevent spontaneous autohydrolysis, which would prematurely release toxic pNA and increase background absorbance.
B. Proper Disposal Procedures
Because p-nitroaniline is highly toxic to aquatic ecosystems and human health, it must never be disposed of down the drain [6].
-
Liquid Waste Segregation: Collect all post-assay liquid waste (containing cleaved pNA, enzyme, buffer, and unreacted substrate) in a designated, chemically compatible waste carboy labeled "Toxic Aqueous/Organic Waste - Contains p-Nitroaniline."
-
Quenching & pH Control: If the enzymatic reaction was stopped using an acid (e.g., Trichloroacetic acid or Acetic acid), neutralize the collected waste to a pH of 6.0–8.0. Highly acidic conditions in mixed waste containers can lead to container degradation or the generation of volatile toxic byproducts.
-
Solid Waste Segregation: Collect all contaminated consumables—including pipette tips, 96-well microplates, and weighing boats—in rigid, puncture-resistant containers or thick biohazard bags explicitly labeled "Toxic Solid Waste - p-Nitroaniline Contaminated."
-
Final Destruction (Incineration): Coordinate with your facility's Environmental Health and Safety (EHS) department. The only approved method for ultimate disposal of pNA-containing waste is high-temperature chemical incineration in a facility equipped with an afterburner and scrubber[6].
Waste Routing Visualization
The following diagram illustrates the logical flow of the substrate through the experimental assay and the strict routing required for safe disposal.
Enzymatic cleavage of H-Ala-Ala-Pro-Leu-pNA and subsequent waste routing.
References
-
NextSDS. "H-ALA-ALA-PRO-LEU-PNA HCL — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
Hongtide. "H-Ala-Ala-Pro-Leu-pNA - Enzyme Substrates." Hongtide Peptides. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "2,6-Dibromo-4-nitroaniline | CID 13231 - PubChem." PubChem Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "4-Nitroaniline | CID 7475 - PubChem." PubChem Database. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "3-Nitroaniline | CID 7423 - PubChem." PubChem Database. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. H-Ala-Ala-Pro-Leu-pNA - [hongtide.com]
- 3. pentapharm.com [pentapharm.com]
- 4. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H-LEU-PNA | 4178-93-2 [chemicalbook.com]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for h-Ala-ala-pro-leu-pna HCl
As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of your experiments but also the safety of the professionals conducting them. The following guide provides a detailed operational framework for handling h-Ala-ala-pro-leu-pna HCl, a peptide nucleic acid (PNA) conjugate. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
Before any handling, a thorough risk assessment is mandatory.[2] The primary hazards associated with h-Ala-ala-pro-leu-pna HCl stem from its physical form as a lyophilized powder and its chemical nature as a potent peptide with a hydrochloride salt.
| Potential Hazard | Source / Route of Exposure | Potential Consequences |
| Respiratory Sensitization | Inhalation of lyophilized powder during weighing or transfer.[2] | May cause allergic reactions or respiratory tract irritation.[2] |
| Skin and Eye Irritation/Corrosion | Direct contact with powder or solutions.[2] | The HCl component can cause skin burns, and eye contact may lead to severe irritation or damage.[4] |
| Unknown Biological Activity | Ingestion, inhalation, or absorption through the skin. | As a research peptide, its full biological and toxicological effects may be uncharacterized.[2] |
| Chemical Decomposition | Exposure to heat or incompatible materials. | May decompose to produce hazardous fumes like hydrogen chloride (HCl) gas and nitrogen oxides.[3][5] |
The Core Principle: Engineering Controls First
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The first and most critical line of defense is the use of engineering controls to contain the material at its source.
-
Chemical Fume Hood: All handling of lyophilized h-Ala-ala-pro-leu-pna HCl powder, including weighing and initial reconstitution, must be conducted in a certified chemical fume hood.[2] This prevents the inhalation of fine particles and aerosols.[1]
-
Ventilation: For less hazardous operations involving dilute solutions, working in a well-ventilated area is a minimum requirement.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure.[2] The level of PPE required is dictated by the specific procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Vial) | Safety Glasses | Single pair of Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Lyophilized Powder | Safety Goggles & Face Shield[2] | Double-glove with Nitrile Gloves[2] | Lab Coat | Work must be performed in a Chemical Fume Hood.[2] |
| Reconstituting Peptide | Safety Goggles & Face Shield[2] | Double-glove with Nitrile Gloves | Lab Coat | Work must be performed in a Chemical Fume Hood.[2] |
| Handling Concentrated Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a well-ventilated area or fume hood.[1][6] |
| Handling Dilute Solutions | Safety Glasses[6] | Nitrile Gloves[6] | Lab Coat[6] | Not generally required if in a well-ventilated area. |
Rationale for PPE Selection:
-
Eye and Face Protection : Safety goggles are the minimum requirement to protect against splashes.[2][6] A face shield is recommended during reconstitution of the lyophilized powder, as this presents a high risk of splashing.[2]
-
Hand Protection : Nitrile gloves provide adequate chemical resistance for handling peptides.[2][6] Double-gloving is advised when handling the concentrated powder to provide an extra layer of protection against contamination and exposure.
-
Body Protection : A standard laboratory coat protects clothing and skin from minor spills and splashes.[1][2]
-
Respiratory Protection : The greatest risk of exposure comes from inhaling the fine, lyophilized powder.[2] Therefore, performing this work inside a chemical fume hood is a non-negotiable engineering control.
Step-by-Step Operational Workflow
The following workflow integrates safety protocols at each step of handling h-Ala-ala-pro-leu-pna HCl.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
